2,6-Difluoro-4-iodoaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128901. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZNQLIMDDCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299251 | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141743-49-9 | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanisms of 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocols and underlying reaction mechanisms for 2,6-difluoro-4-iodoaniline, a key intermediate in pharmaceutical and materials science research. This document details established synthetic routes from 2,6-difluoroaniline, offering in-depth experimental procedures and a mechanistic exploration of the electrophilic iodination process.
Overview and Significance
This compound is a valuable building block in organic synthesis. The presence of two electron-withdrawing fluorine atoms and an amino group on the aniline ring, combined with a versatile iodine substituent, makes it a strategic precursor for the synthesis of complex molecules. The iodine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.
Synthesis Protocols
The synthesis of this compound is typically achieved through the electrophilic iodination of 2,6-difluoroaniline. Several effective methods have been reported, primarily differing in the choice of iodinating agent. Below are detailed protocols for three common approaches.
Iodination using N-Iodosuccinimide (NIS)
This method employs N-Iodosuccinimide as the iodine source, often in the presence of an acid catalyst to enhance the electrophilicity of the iodine.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) and p-toluenesulfonic acid (0.2 eq) in dimethylformamide (DMF).
-
Cool the solution to 5°C in an ice bath.
-
Separately, dissolve N-iodosuccinimide (1.1 eq) in DMF.
-
Add the NIS solution dropwise to the cooled aniline solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethyl acetate and hexane to yield pure this compound.
Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a potent electrophilic iodinating agent that reacts readily with activated aromatic rings.
Experimental Protocol:
-
Dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid in a suitable reaction vessel.
-
Add iodine monochloride (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Treat the residue with a saturated sodium carbonate solution to neutralize the acid.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Iodination using Iodine and Silver Nitrite
This method generates a highly reactive iodinating species in situ from the reaction of molecular iodine and silver nitrite.
Experimental Protocol:
-
Suspend iodine (1.1 eq) and silver nitrite (1.1 eq) in dichloromethane and cool to 0°C.
-
In a separate flask, dissolve 2,6-difluoroaniline (1.0 eq) in dichloromethane.
-
Add the aniline solution to the iodine/silver nitrite suspension at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for an additional 30 minutes.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Quantitative Data Summary
The following table summarizes the reported yields for the different synthesis protocols.
| Method | Iodinating Agent | Catalyst/Additive | Solvent | Yield (%) |
| 1 | N-Iodosuccinimide | p-Toluenesulfonic acid | DMF | 92.4 |
| 2 | Iodine Monochloride | None | Acetic Acid | 95 |
| 3 | Iodine | Silver Nitrite | Dichloromethane | Not specified |
Reaction Mechanisms and Regioselectivity
The synthesis of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of the iodination is governed by the directing effects of the substituents on the aniline ring.
-
Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom and is deactivating through the inductive effect. However, it is also an ortho, para-director due to the donation of its lone pair electrons into the ring via resonance.
In the case of 2,6-difluoroaniline, the two fluorine atoms are located at the ortho positions relative to the amino group. The strong activating and ortho, para-directing effect of the amino group dominates. The ortho positions (3 and 5) are sterically hindered by the adjacent fluorine atoms. Therefore, the electrophilic attack of the iodine cation (or a polarized iodine species) is directed to the para position (C4), which is sterically accessible and electronically activated, leading to the selective formation of this compound.
Mechanism of Iodination with NIS and Acid Catalyst
Caption: Activation of NIS by an acid catalyst generates a more potent electrophile, which then undergoes electrophilic aromatic substitution with 2,6-difluoroaniline.
General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. While a complete set of experimental spectra is not consistently available across the literature, the following table provides key physical properties and expected spectroscopic characteristics.
| Property | Value |
| Molecular Formula | C₆H₄F₂IN |
| Molecular Weight | 255.00 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 77-79 °C |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.16 (d, 1H), 7.14 (d, 1H), 3.76 (br s, 2H) |
| ¹³C NMR (Predicted) | C-N: ~140-150 ppm (d), C-F: ~150-160 ppm (d), C-I: ~70-80 ppm, C-H: ~115-125 ppm (d) |
| IR (KBr, cm⁻¹) | N-H stretch: ~3300-3500, C-F stretch: ~1100-1300, C-I stretch: ~500-600 |
| Mass Spec (EI) | M⁺ at m/z 255, fragments corresponding to loss of I, HF, etc. |
Note: Predicted ¹³C NMR, IR, and Mass Spec data are based on typical values for similar structures and should be confirmed by experimental analysis.
Safety Considerations
-
2,6-Difluoroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated fume hood.
-
Iodinating Agents (NIS, ICl): Corrosive and oxidizing. Avoid contact with skin and eyes. Handle in a fume hood.
-
Solvents (DMF, Acetic Acid, Dichloromethane): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.
Technical Guide: Physicochemical Properties of 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoro-4-iodoaniline (CAS No: 141743-49-9). A critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties is essential for its effective application in research and development.[1] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes necessary visualizations to illustrate its synthetic pathway.
Chemical Identity and Structure
This compound is a halogenated aromatic amine. Its structure, characterized by a phenyl ring substituted with two fluorine atoms, an iodine atom, and an amino group, bestows upon it unique reactivity and biological activity.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 141743-49-9[2] |
| Molecular Formula | C₆H₄F₂IN[2][3] |
| Molecular Weight | 255.01 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)N)F)I[2] |
| InChI Key | HCUZNQLIMDDCHF-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design and development.
Table 2: Summary of Physicochemical Data
| Property | Value | Source |
| Melting Point | 77-79 °C | [3] |
| 80-84 °C | [1] | |
| Boiling Point | 223.0 °C at 760 mmHg | [3] |
| Density | 2.087 g/cm³ | [3] |
| pKa (Predicted) | 1.02 ± 0.10 | [3] |
| LogP (Predicted) | 2.73 | [3] |
| XLogP3 | 2.1 | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
Experimental Protocols for Property Determination
While specific experimental data for this compound is often proprietary, the following are detailed, adaptable protocols for determining the key physicochemical properties of similar aromatic amines.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on literature values).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid is observed (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1-T2.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (ignition tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or silicone oil
Procedure:
-
Fill the Thiele tube with oil to a level above the side arm.
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of this compound in various solvents.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C).
-
Shake the vial until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of this compound.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffers with known pH values
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of solutions by diluting the stock solution in buffers of varying pH, ensuring the final organic solvent concentration is low and constant.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the protonated (anilinium) and neutral (aniline) species.
-
Plot absorbance at a chosen wavelength versus pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Apparatus:
-
Separatory funnels
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Analytical instrument (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Synthesis Pathway
This compound can be synthesized from 3,5-difluoroaniline. The synthesis involves the iodination of the starting material.[4] The directing effects of the amino and fluoro groups guide the regioselective introduction of the iodine atom.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While high-resolution spectra are not publicly available, typical spectral characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns due to coupling with adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will show characteristic coupling (C-F coupling).
-
FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (255.01 g/mol ). The isotopic pattern of iodine will be observable.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.
GHS Hazard Statements:
-
H301: Toxic if swallowed.[2]
-
H311: Toxic in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H331: Toxic if inhaled.[2]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a framework for the in-house determination of these critical parameters. The information presented herein is intended to support the safe and effective use of this important chemical intermediate in the fields of pharmaceutical and agrochemical research and development.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluoro-4-iodoaniline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,6-Difluoro-4-iodoaniline. Due to the limited availability of public experimental spectra for this specific molecule, this document presents known physical and chemical properties, alongside predicted and illustrative spectroscopic data based on closely related compounds and computational models. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in their analytical workflows. This guide aims to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Please Note: Extensive searches of public chemical databases and scientific literature did not yield experimentally-derived NMR, IR, or Mass Spectra for this compound. The spectroscopic data presented herein is predictive or illustrative, based on computational models and data from structurally similar compounds.
Compound Identification and Physical Properties
This compound is a halogenated aromatic amine with the molecular formula C₆H₄F₂IN. Its structure is characterized by an aniline core substituted with two fluorine atoms at positions 2 and 6, and an iodine atom at position 4.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 141743-49-9 | |
| Molecular Formula | C₆H₄F₂IN | |
| Molecular Weight | 255.00 g/mol | |
| Exact Mass | 254.93565 Da | |
| Melting Point | 77-79 °C | |
| Boiling Point (Predicted) | 223.0 °C at 760 mmHg | |
| Density (Predicted) | 2.087 g/cm³ |
Spectroscopic Data (Predicted and Illustrative)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and may be informed by data from analogous compounds such as 2-Fluoro-4-iodoaniline.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a signal for the amine protons and a signal for the aromatic protons. The chemical shift of the amine protons can be broad and is dependent on the solvent and concentration. The aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.
| Predicted ¹H NMR Data | |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Signal | Chemical Shift (δ, ppm) |
| Aromatic H (2H, t) | ~ 7.2 - 7.5 |
| Amine H (2H, br s) | ~ 3.8 - 4.2 |
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (carbon-fluorine coupling).
| Predicted ¹³C NMR Data | |
| Solvent | CDCl₃ |
| Frequency | 100 MHz |
| Signal | Chemical Shift (δ, ppm) |
| C-NH₂ (t) | ~ 130 - 135 |
| C-F (dd) | ~ 150 - 155 |
| C-H (t) | ~ 120 - 125 |
| C-I | ~ 80 - 85 |
-
¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift will be reported relative to a standard such as CFCl₃.
| Predicted ¹⁹F NMR Data | |
| Solvent | CDCl₃ |
| Frequency | 376 MHz |
| Signal | Chemical Shift (δ, ppm) |
| Aromatic F (2F) | ~ -110 to -130 |
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands, symmetric and asymmetric) |
| C-N Stretch (aromatic amine) | 1250 - 1360 |
| C-F Stretch | 1100 - 1400 |
| C-I Stretch | 500 - 600 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-H Bending (out-of-plane) | 800 - 900 |
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 255. Fragmentation patterns would likely involve the loss of iodine, fluorine, or amine functionalities.
| Predicted Mass Spectrometry Data | |
| Ionization Method | Electron Ionization (EI) |
| m/z | Proposed Fragment |
| 255 | [M]⁺ |
| 128 | [M - I]⁺ |
| 110 | [M - I - F]⁺ or [C₆H₄N]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a solid aromatic amine like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum at room temperature using a standard pulse sequence.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless coupling information is desired).
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for accurate integration of quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Tune the NMR probe to the fluorine frequency.
-
Acquire the spectrum using a standard pulse sequence. ¹H decoupling can be applied to simplify the spectrum.
-
Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Integrate the signals to determine the relative ratios of the different nuclei.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum directly.
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride).
-
Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Place the plate in the sample holder of the FTIR spectrometer for analysis.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Set the injector temperature to an appropriate value (e.g., 250 °C).
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use an inert gas, typically Helium.
-
Mass Spectrometer:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 40-400 amu).
-
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the compound and confirm the identity of the analyte.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-Depth Technical Guide to 2,6-Difluoro-4-iodoaniline (CAS Number: 141743-49-9): Properties, Synthesis, and Applications in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-iodoaniline (CAS No. 141743-49-9), a key chemical intermediate in the synthesis of advanced pharmaceutical agents. This document details the physicochemical properties, synthesis, and significant applications of this compound, with a particular focus on its role as a critical building block in the development of the targeted anticancer drug, Trametinib. Furthermore, this guide outlines the known hazards and safety information associated with this compound, and presents a representative experimental protocol for its use in palladium-catalyzed cross-coupling reactions. The mechanism of action of Trametinib as a MEK inhibitor within the MAPK/ERK signaling pathway is also elucidated, accompanied by a corresponding visual diagram.
Chemical and Physical Properties
This compound is a halogenated aniline derivative with the molecular formula C₆H₄F₂IN.[1] Its unique substitution pattern, featuring two fluorine atoms ortho to the amino group and an iodine atom in the para position, imparts specific reactivity and properties that are highly valuable in organic synthesis.[2] The presence of fluorine atoms can enhance the biological activity and metabolic stability of derivative compounds, while the iodo-substituent serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 141743-49-9 | [1] |
| Molecular Formula | C₆H₄F₂IN | [1] |
| Molecular Weight | 255.00 g/mol | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Melting Point | 80 - 84 °C | [2] |
| IUPAC Name | This compound | [1] |
| LogP | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
Synthesis and Reactivity
This compound is a synthetic compound that can be prepared through the iodination of 2,6-difluoroaniline. The reactivity of the carbon-iodine bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from simpler building blocks. The differential reactivity of the C-I bond compared to C-F bonds allows for selective functionalization at the para-position.
Biological Significance and Application in Drug Development
The primary significance of this compound in the pharmaceutical industry lies in its role as a key starting material in the synthesis of the potent and selective MEK inhibitor, Trametinib (trade name Mekinist).[4][5] Trametinib is an FDA-approved anticancer agent used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations.[4][6]
Role in the Synthesis of Trametinib
The synthesis of Trametinib involves a multi-step process where this compound is a crucial precursor. A key step in the synthesis is the coupling of the this compound moiety with a complex pyridopyrimidine core. A plausible synthetic route involves the initial reaction of 2-fluoro-4-iodoaniline to form a urea derivative, which is then cyclized.[3] The final steps involve the coupling of this aniline derivative with another key intermediate, N-(3-aminophenyl)acetamide, to yield the final Trametinib molecule.[3][7]
Mechanism of Action of Trametinib and the MAPK/ERK Signaling Pathway
Trametinib is a highly specific, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases).[4] MEK enzymes are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical intracellular cascade that regulates cell proliferation, differentiation, and survival.[4] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[4]
Trametinib binds to a unique allosteric pocket on the MEK enzymes, preventing their activation by RAF kinases and subsequently blocking the phosphorylation and activation of ERK1 and ERK2.[4] This inhibition of the MAPK/ERK pathway leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling cascade for their growth and survival.[4]
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl iodide such as this compound. Specific conditions may need to be optimized for particular substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hazards and Safety Information
This compound is classified as an acute toxicant and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Category 3/4 | Danger/Warning | H301: Toxic if swallowedH302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | Danger/Warning | H311: Toxic in contact with skinH312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably as a key building block for the MEK inhibitor Trametinib. Its unique structural features allow for strategic and selective chemical modifications, making it an important tool for medicinal chemists. A thorough understanding of its properties, reactivity, and associated hazards is essential for its safe and effective use in research and drug development. The continued application of this and similar compounds is expected to contribute to the discovery and development of new targeted therapies for a range of diseases.
References
- 1. This compound | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling protocols for 2,6-Difluoro-4-iodoaniline (CAS No. 141743-49-9). The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical and Physical Properties
This compound is a fluorinated and iodinated aromatic amine, a class of compounds often used as building blocks in pharmaceutical and agrochemical synthesis.[1] Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄F₂IN | [2][3] |
| Molecular Weight | 255.01 g/mol | [4][5] |
| Appearance | White to light yellow to light orange powder/crystal | [5] |
| Melting Point | 77-84 °C | [2][5] |
| Boiling Point | 223.0 °C at 760 mmHg | [2] |
| Density | 2.087 g/cm³ | [2] |
| Flash Point | 88.7 °C | [2] |
| Vapor Pressure | 0.0985 mmHg at 25°C | [2] |
| Solubility | Insoluble in water. | [6] |
| pKa | 1.02 ± 0.10 (Predicted) | [2] |
Hazard Identification and Classification
Understanding the hazards associated with this compound is fundamental to its safe handling. The following classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[7]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[7]
-
Acute Toxicity, Oral/Dermal/Inhalation (Potential): Some sources indicate classifications of "Toxic if swallowed, in contact with skin or if inhaled" (H301+H311+H331) or "Harmful if swallowed" (H302).[4]
GHS Label Elements:
-
Pictogram:
-
-
Signal Word: Warning[7]
-
Hazard Statements:
-
Precautionary Statements: [7]
-
Prevention:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
-
Experimental Protocols for Safe Handling
While specific experimental protocols for safety testing of this compound are not publicly available, the following best-practice procedures should be followed to minimize exposure and ensure safety.
3.1. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
3.2. Engineering Controls
-
Ventilation: All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.
3.3. Handling Procedures
-
Avoid all personal contact, including inhalation of dust or contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools and explosion-proof equipment where necessary, given the flash point.
-
Wash hands thoroughly after handling, even if gloves were worn.[7]
-
Do not eat, drink, or smoke in the laboratory.
3.4. Accidental Release Measures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and then decontaminate.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.
-
3.5. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen fluoride (HF), and hydrogen iodide (HI).
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
4.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Recommended storage is under an inert gas (e.g., argon or nitrogen) at 2-8 °C.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
4.2. Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.
-
Do not dispose of down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling of this compound.
This guide is intended for informational purposes only. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 141743-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. tcichemicals.com [tcichemicals.com]
A Technical Guide to 2,6-Difluoro-4-iodoaniline for Research and Development
Introduction: 2,6-Difluoro-4-iodoaniline is a halogenated aromatic amine that serves as a critical and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the amine and an iodine atom at the para position, imparts specific reactivity that is highly valued in the development of complex molecules. This guide provides an in-depth overview of its chemical properties, applications, experimental protocols, and safety information, tailored for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. The presence of the iodo group makes it an excellent substrate for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity in final target molecules.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for laboratory use, reaction planning, and safety assessments.
Table 1: Chemical Identifiers and Molecular Data
| Property | Value |
| Chemical Formula | C₆H₄F₂IN[1][2][3][4] |
| Molecular Weight | 255.01 g/mol |
| CAS Number | 141743-49-9[1][2][3][4][5] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | C1=C(C=C(C(=C1F)N)F)I[1][2] |
| Synonyms | 2,6-Difluoro-4-iodobenzenamine[3] |
Table 2: Physical and Handling Properties
| Property | Value |
| Appearance | White to light yellow or light orange crystalline powder[6] |
| Melting Point | 77-84 °C[1] |
| Boiling Point | 223.0 °C at 760 mmHg[1] |
| Purity | Typically >98.0% (as determined by GC)[6] |
| Storage Conditions | Store in a cool (<15°C), dark, and dry place under an inert gas atmosphere.[3] |
| Sensitivity | Light and air sensitive |
Applications in Research and Development
This compound is a strategic intermediate primarily utilized in the synthesis of high-value organic molecules.
-
Pharmaceutical Development : This compound is a key precursor for synthesizing a variety of pharmaceutical agents, particularly in oncology.[7] The aniline group provides a reactive handle for amide bond formation, while the aryl iodide is a prime substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form complex carbon-carbon and carbon-heteroatom bonds. The difluoro substitution pattern is often incorporated to modulate the basicity of the aniline and improve the pharmacokinetic profile of the final drug candidate.
-
Agrochemicals : In agriculture, it is used to formulate advanced herbicides and fungicides.[7] The specific halogenation pattern contributes to the efficacy and selectivity of the resulting crop protection agents.[7]
-
Material Science : The compound is also explored in the development of specialized polymers and coatings where its structure can enhance thermal stability and other physical properties.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Protocol for Synthesis via Iodination of 2,6-Difluoroaniline
This protocol is adapted from general procedures for the iodination of substituted anilines.[8][9]
Principle: This method involves the direct electrophilic iodination of 2,6-difluoroaniline at the para-position, which is activated by the amino group. Molecular iodine is used as the iodine source, and a base is used to neutralize the hydrogen iodide (HI) byproduct, driving the reaction to completion.
Materials:
-
2,6-Difluoroaniline
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 2,6-difluoroaniline (1.0 eq) in diethyl ether (approx. 10 volumes).
-
Add a saturated aqueous solution of sodium bicarbonate (approx. 10 volumes).
-
In a separate flask, dissolve iodine (1.1 eq) in diethyl ether.
-
Add the iodine solution dropwise to the vigorously stirred biphasic mixture over 30 minutes at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Destroy excess iodine by adding saturated sodium thiosulfate solution dropwise until the purple color of the organic layer disappears.
-
Separate the organic layer. Wash it sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.
Protocol for Quality Control by Gas Chromatography (GC)
Principle: Gas chromatography is used to determine the purity of the synthesized this compound by separating it from any remaining starting material, solvents, or byproducts based on differences in boiling points and interactions with the stationary phase.
Instrumentation & Conditions (Typical):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Standard non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Dissolve a small amount of the product (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
Procedure:
-
Inject 1 µL of the prepared sample into the GC.
-
Run the specified temperature program and record the chromatogram.
-
Calculate the purity by integrating the peak areas. The purity is determined as the area of the product peak divided by the total area of all peaks, expressed as a percentage.
Safety and Handling
This compound is a chemical intermediate that requires careful handling. The following safety data is compiled from material safety data sheets (MSDS).
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[10][11]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][12] The product should be stored locked up.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,6-Difluoro-4-iodo-aniline | CymitQuimica [cymitquimica.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. This compound | 141743-49-9 | TCI AMERICA [tcichemicals.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Theoretical Investigation of 2,6-difluoro-4-iodoaniline: A Technical Guide on Electronic Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the electronic properties of 2,6-difluoro-4-iodoaniline, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes data from analogous compounds and outlines a robust computational methodology based on established theoretical chemistry protocols. Key electronic descriptors such as molecular properties, frontier molecular orbitals, and reactivity indices are discussed. All data is presented in a structured format, and logical workflows for theoretical investigation are visualized to provide a clear and in-depth understanding for researchers.
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The introduction of halogen substituents onto the aniline scaffold profoundly influences its electronic structure, thereby altering its reactivity, bioavailability, and other physicochemical properties. This compound incorporates three halogen atoms—two fluorine atoms at the ortho positions and an iodine atom at the para position—which are expected to significantly modulate the electron density of the aromatic ring and the amino group. Understanding these electronic properties is crucial for designing novel molecules with tailored functionalities.
This guide details the theoretical framework for investigating this compound, providing insights into its molecular geometry, electronic distribution, and chemical reactivity through computational chemistry.
Computational Protocols
The following section outlines a detailed methodology for the theoretical investigation of this compound, based on widely accepted computational practices for similar halogenated aromatic compounds.
Geometry Optimization and Frequency Calculations
The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization using Density Functional Theory (DFT).
-
Method: DFT has been demonstrated to provide a good balance between accuracy and computational cost for studying organic molecules.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable choice for such systems.[2]
-
Basis Set: For carbon, hydrogen, nitrogen, and fluorine atoms, the 6-311++G(d,p) basis set is recommended. For the iodine atom, due to its larger number of electrons, an effective core potential (ECP) basis set such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or DGDZVP (Double-Zeta Valence with Polarization) is appropriate to achieve accurate results efficiently.
-
Procedure: The geometry optimization is performed to locate the minimum energy structure on the potential energy surface. Following optimization, vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Calculation of Electronic Properties
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's behavior.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and the stability of the molecule.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated to quantify the molecule's reactivity.
Data Presentation
This section presents the available computed data for this compound and expected electronic properties based on related compounds.
Computed Molecular Properties
The following table summarizes the basic computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂IN | --INVALID-LINK--[4] |
| Molecular Weight | 255.00 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | This compound | --INVALID-LINK--[4] |
| InChIKey | HCUZNQLIMDDCHF-UHFFFAOYSA-N | --INVALID-LINK--[4] |
Predicted Electronic and Reactivity Descriptors
The following table outlines the key electronic properties that would be determined through the proposed computational protocol, with expected trends based on the known effects of halogen substituents.
| Descriptor | Definition | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The electron-withdrawing halogens are expected to lower this energy compared to aniline. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. This energy is also expected to be lowered by the halogen substituents. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[3] |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. A larger energy gap corresponds to a harder molecule. |
| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | The arrangement of the polar C-F, C-I, and N-H bonds will result in a net dipole moment, influencing intermolecular interactions. |
Mandatory Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: A logical workflow for a DFT-based theoretical investigation.
Conclusion
While a dedicated, comprehensive theoretical study on this compound is not yet prevalent in the literature, this guide establishes a robust framework for such an investigation. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can elucidate the key electronic properties of this molecule. The strong electron-withdrawing nature of the fluorine and iodine atoms is anticipated to significantly influence the molecule's frontier molecular orbitals and electrostatic potential, thereby dictating its reactivity and potential for use in drug design and materials science. The protocols and expected outcomes detailed herein provide a valuable roadmap for future computational and experimental exploration of this and similar halogenated anilines.
References
Methodological & Application
Application Notes and Protocols: The Role of 2,6-Difluoro-4-iodoaniline in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-iodoaniline is a valuable and versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural features—a reactive iodine atom for selective coupling and two ortho-fluorine atoms that can influence the conformation and electronic properties of the resulting products—make it a sought-after precursor for the synthesis of complex molecules. This is especially true in the fields of medicinal chemistry and materials science, where the introduction of fluorinated motifs can significantly enhance the biological activity, metabolic stability, and physicochemical properties of compounds.
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and heteroaryl-aryl scaffolds. The reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a diverse array of boronic acids and esters, has cemented its importance in both academic research and industrial drug development.
These application notes provide a comprehensive overview of the utility of this compound in Suzuki-Miyaura coupling reactions. Detailed experimental protocols, quantitative data from representative reactions, and visual diagrams of the reaction mechanism and workflow are presented to guide researchers in the successful application of this key synthetic transformation. The inherent reactivity of the carbon-iodine (C-I) bond, being more susceptible to oxidative addition by a palladium catalyst than carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, allows for highly selective coupling at the 4-position of the aniline ring.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various aryl and heteroaryl boronic acids, showcasing the versatility of this substrate.
Table 1: Coupling with Substituted Phenylboronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 85 |
| 2 | (4-(Trifluoromethoxy)phenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 3 | (3-Aminophenyl)boronic acid | [Pd(dppf)Cl₂] (3) | - | Cs₂CO₃ | DMF/H₂O (10:1) | 110 | 8 | 72 |
| 4 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 24 | 88 |
Table 2: Coupling with Heteroarylboronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 65 |
| 2 | Thiophene-2-boronic acid | [Pd(dppf)Cl₂] (3) | - | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 10 | 75 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 2-MeTHF | 100 | 18 | 70 |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with this compound. These should be considered as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is exemplified by the coupling of this compound with (4-methoxyphenyl)boronic acid.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
(4-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 mmol, 41 mg)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
Toluene (5 mL), degassed
-
Water (1 mL), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2',6'-difluoro-4-methoxy-[1,1'-biphenyl]-4-amine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Heteroarylboronic Acids
This protocol is a general guideline for the coupling of this compound with heteroarylboronic acids, such as pyrimidine-5-boronic acid.
Materials:
-
This compound (1.0 mmol, 255 mg)
-
Heteroarylboronic acid (e.g., Pyrimidine-5-boronic acid) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,2-Dimethoxyethane (DME) (4 mL), degassed
-
Water (1 mL), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the heteroarylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon (repeat three times).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) to the flask, followed by the degassed DME and water via syringe.
-
Reaction Execution: Heat the reaction mixture to 85 °C in a preheated oil bath and stir vigorously for 12 hours.
-
Monitoring: Follow the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-9 as described in Protocol 1 to isolate the desired 4-(heteroaryl)-2,6-difluoroaniline product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Relevance of this compound in drug discovery.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-iodoaniline is a versatile and highly valuable building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its unique trifunctional substitution pattern, featuring an aniline core with two ortho-fluorine atoms and a para-iodine atom, offers a strategic platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) bond compared to the carbon-fluorine (C-F) bonds allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This attribute is instrumental in developing potent and selective kinase inhibitors that target dysregulated signaling pathways in diseases such as cancer.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a specific focus on the MEK1/2 inhibitor, Trametinib, as a key example.
Strategic Utility in Kinase Inhibitor Synthesis
The 2,6-difluoroaniline moiety is a common scaffold in many kinase inhibitors. The fluorine atoms can enhance binding affinity to the target kinase through hydrogen bonding and other non-covalent interactions, while also improving metabolic stability and pharmacokinetic properties of the final compound. The iodine atom at the 4-position serves as a versatile handle for introducing various substituents via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.
A prime example of the successful application of a di-fluoro-iodo-aniline scaffold is in the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.
Case Study: Synthesis of Trametinib
Trametinib (trade name Mekinist) is an FDA-approved medication for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, that harbor BRAF mutations. It functions by inhibiting MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in these cancers.
The synthesis of Trametinib involves the coupling of a substituted pyrimidotrione core with a functionalized aniline derivative, which can be prepared from this compound.
Signaling Pathway: RAS/RAF/MEK/ERK Cascade
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumor formation. Trametinib's mechanism of action is to allosterically inhibit MEK1 and MEK2, thereby blocking the downstream signaling to ERK and inhibiting tumor cell proliferation.
The MAPK/ERK signaling cascade with Trametinib's point of inhibition.
Synthetic Workflow Overview
A generalized synthetic approach to Trametinib using this compound as a precursor for a key fragment is outlined below. The core strategy involves the formation of a urea intermediate followed by a condensation reaction with a pyrimidotrione derivative.
A high-level overview of a synthetic route to Trametinib.
Experimental Protocols
The following are representative, generalized protocols based on established chemical principles for the synthesis of a key Trametinib intermediate from this compound.
Protocol 1: Synthesis of N-(2,6-difluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol describes the formation of the urea intermediate, a crucial fragment for the final condensation step.
Materials:
-
This compound
-
Cyclopropyl isocyanate
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add cyclopropyl isocyanate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield N-(2,6-difluoro-4-iodophenyl)-N'-cyclopropylurea as a solid.
Protocol 2: Condensation to form the Trametinib Core
This protocol outlines the coupling of the urea intermediate with a pyrimidotrione derivative.
Materials:
-
N-(2,6-difluoro-4-iodophenyl)-N'-cyclopropylurea (from Protocol 1)
-
Substituted pyrimidotrione derivative (e.g., 1-(3-(acetamido)phenyl)-6,8-dimethyl-1,3,7-trihydropyrido[4,3-d]pyrimidine-2,4,5-trione)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve N-(2,6-difluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in anhydrous THF.
-
Add sodium ethoxide (2.5-3.0 eq) portion-wise at room temperature.
-
Add the substituted pyrimidotrione derivative (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Trametinib.
Data Presentation
The following table summarizes the biological activity of Trametinib, a representative kinase inhibitor synthesized utilizing a di-fluoro-iodo-aniline scaffold.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) |
| Trametinib | MEK1 | 0.92 | 1.6 (A375 melanoma) |
| MEK2 | 1.8 |
IC₅₀ values are indicative and can vary depending on the specific assay conditions.
Conclusion
This compound is a highly strategic starting material in the synthesis of kinase inhibitors. Its unique substitution pattern allows for the introduction of key pharmacophoric features and provides a versatile handle for molecular diversification through well-established cross-coupling methodologies. The successful synthesis of potent and selective kinase inhibitors, such as Trametinib, underscores the importance of this building block in modern drug discovery and development. The provided protocols offer a general framework for the synthesis of related kinase inhibitors, which can be adapted and optimized for specific target molecules.
Application Notes and Protocols for Sonogashira Coupling with 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2,6-Difluoro-4-iodoaniline with various terminal alkynes. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions and are intended to serve as a comprehensive guide for the synthesis of novel substituted 2,6-difluoroaniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, proceeds under relatively mild conditions and demonstrates a broad functional group tolerance.[3][5]
This compound is an attractive building block for organic synthesis. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the C-I bond, and the aniline moiety can be a key pharmacophore or a handle for further functionalization. The Sonogashira coupling of this substrate provides a direct route to a diverse range of 4-alkynyl-2,6-difluoroaniline derivatives.
Reaction Principle: The Catalytic Cycle
The Sonogashira reaction generally proceeds through two interconnected catalytic cycles involving palladium and copper.[1][2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[1]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.[1][2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[2]
Experimental Protocols
Two representative protocols for the Sonogashira coupling of this compound are provided below: a standard palladium/copper co-catalyzed procedure and a copper-free alternative.
Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol describes a standard and widely used method for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard glassware for aqueous workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and Copper(I) iodide (0.02-0.10 eq).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent and the amine base (2.0-3.0 eq).
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Conditions: The reaction can be stirred at room temperature or heated (typically to 50-80 °C) depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂])
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or a bulky amine base)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Acetonitrile)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).[6]
-
Solvent Addition: Add the anhydrous solvent via syringe.[6]
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[6]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C).[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the Sonogashira coupling of this compound. These are generalized conditions and may require optimization for specific substrates.
Table 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Co-Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | 25-50 | 4-12 | 75-95 |
| 2 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | DIPA (3) | Toluene | 60 | 6-16 | 80-98 |
| 3 | Pd(dppf)Cl₂ (2) | CuI (5) | Et₃N (2) | DMF | 80 | 2-6 | 85-99 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(dtbpf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12-24 | 70-90 |
| 2 | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ (2) | Acetonitrile | 80 | 8-18 | 75-92 |
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,6-Difluoro-4-iodoaniline in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-difluoro-4-iodoaniline as a versatile building block in the synthesis of modern agrochemicals. The unique substitution pattern of this aniline derivative, featuring two ortho-fluorine atoms and a para-iodine atom, offers distinct synthetic advantages for creating novel and effective insecticides, herbicides, and fungicides. The electron-withdrawing nature of the fluorine atoms can enhance the biological activity and metabolic stability of the final products, while the iodo-group serves as a versatile handle for various cross-coupling reactions.
This document details the synthesis of a hypothetical, yet plausible, phenylpyrazole insecticide, drawing parallels with the known synthesis of commercial products like fipronil. Furthermore, it outlines protocols for key intermediate syntheses via Sonogashira and Suzuki coupling reactions, demonstrating the broader applicability of this compound in agrochemical research.
Synthesis of a Phenylpyrazole Insecticide Analog
Phenylpyrazole insecticides are a critical class of agrochemicals that act as antagonists of the GABA-gated chloride channel in insects, leading to central nervous system disruption and mortality. The synthesis of these compounds often involves the condensation of a substituted phenylhydrazine with a suitable keto nitrile, followed by cyclization to form the pyrazole core. Here, we propose a synthetic route to a novel phenylpyrazole insecticide using this compound as the starting material.
Experimental Workflow:
Caption: Synthetic workflow for a novel phenylpyrazole insecticide.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-iodophenylhydrazine
-
Diazotization: To a stirred solution of this compound (10.0 g, 39.2 mmol) in concentrated hydrochloric acid (30 mL) and water (30 mL) at 0-5 °C, a solution of sodium nitrite (2.84 g, 41.2 mmol) in water (10 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride dihydrate (35.4 g, 157 mmol) in concentrated hydrochloric acid (50 mL) at 0-5 °C.
-
Work-up: After the addition is complete, the mixture is stirred for 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and then suspended in a 20% sodium hydroxide solution to adjust the pH to 8-9. The free hydrazine is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2,6-difluoro-4-iodophenylhydrazine.
Quantitative Data (Hypothetical):
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 2,6-Difluoro-4-iodophenylhydrazine | This compound | NaNO₂, HCl, SnCl₂ | 85 | >95 |
| Phenylpyrazole Insecticide Analog | 2,6-Difluoro-4-iodophenylhydrazine | 2-(ethoxymethylene)-3-oxobutanenitrile, coupling reagent | 75 | >98 |
Biological Target Signaling Pathway:
The primary target of phenylpyrazole insecticides is the GABA-gated chloride channel in the insect central nervous system.
Caption: Mode of action of phenylpyrazole insecticides.
Synthesis of Key Intermediates via Cross-Coupling Reactions
The iodo-substituent on this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings. These reactions are powerful tools for constructing complex molecular scaffolds found in many modern agrochemicals.
Experimental Workflow:
Caption: Sonogashira coupling workflow.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(phenylethynyl)aniline
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 g, 3.92 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol), and copper(I) iodide (0.075 g, 0.39 mmol).
-
Reagent Addition: Add anhydrous triethylamine (10 mL) followed by phenylacetylene (0.48 mL, 4.31 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: After completion (monitored by TLC), the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,6-difluoro-4-(phenylethynyl)aniline.
Quantitative Data (Representative):
| Product | Alkyne | Catalyst | Base | Yield (%) |
| 2,6-Difluoro-4-(phenylethynyl)aniline | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 88 |
| 2,6-Difluoro-4-(trimethylsilylethynyl)aniline | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Triethylamine | 92 |
Experimental Workflow:
Caption: Suzuki coupling workflow.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(pyridin-3-yl)aniline
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.92 mmol), 3-pyridinylboronic acid (0.58 g, 4.70 mmol), and potassium carbonate (1.62 g, 11.76 mmol) in a mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.
-
Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2,6-difluoro-4-(pyridin-3-yl)aniline.
Quantitative Data (Representative):
| Product | Boronic Acid | Catalyst | Base | Yield (%) |
| 2,6-Difluoro-4-(pyridin-3-yl)aniline | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | Potassium carbonate | 85 |
| 2,6-Difluoro-4-(4-methoxyphenyl)aniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Potassium carbonate | 90 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of agrochemicals. Its unique electronic and structural properties, combined with the reactivity of the iodo group in cross-coupling reactions, provide a powerful platform for the development of novel insecticides, herbicides, and fungicides. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this important building block in the discovery of next-generation crop protection agents.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 2,6-difluoro-4-iodoaniline. This reaction is a powerful tool for the synthesis of novel substituted aniline derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined below are based on established methodologies for the amination of electron-deficient and sterically hindered aryl halides.
Introduction
The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] It has become an indispensable tool in modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods. The reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
For a substrate such as this compound, which is both electron-deficient due to the fluorine substituents and contains a reactive iodine atom, the careful selection of the catalyst system and reaction conditions is paramount to achieving high yields and selectivity.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the interplay of the catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle with challenging substrates. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of electron-deficient aryl halides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed to ensure a water-free reaction environment.
Data Presentation: Representative Reaction Conditions
Table 1: Representative Conditions for Amination with Primary Amines
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.2-1.5) | Toluene | 80-100 | 12-24 | 70-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100-110 | 18-24 | 65-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu (1.3) | Toluene | 90 | 16 | 75-95 |
Table 2: Representative Conditions for Amination with Secondary Amines
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12-24 | 80-95 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 | 16-24 | 75-90 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 60-80 |
Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, 5-10 mL)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the palladium pre-catalyst, and the phosphine ligand.
-
Addition of Reagents: To the same vessel, add the base.
-
Solvent and Amine Addition: Add the anhydrous solvent to the flask, followed by the amine.
-
Reaction Conditions: Seal the tube or vial and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (e.g., 100 °C) under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2,6-difluoro-4-iodoaniline derivative.
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Logical relationship of key components in the reaction.
References
Application Notes: Synthesis of Novel Heterocyclic Compounds Using 2,6-Difluoro-4-iodoaniline
Introduction
2,6-Difluoro-4-iodoaniline is a versatile and highly valuable building block for the synthesis of complex organic molecules, particularly novel heterocyclic compounds.[1] Its unique structure, featuring two electron-withdrawing fluorine atoms and a reactive carbon-iodine bond, makes it an ideal starting material in medicinal chemistry and drug development.[1] The fluorine substituents can enhance the metabolic stability and binding affinity of target molecules, while the iodo group provides a reactive handle for various metal-catalyzed cross-coupling reactions.
These application notes provide detailed protocols for key synthetic transformations using this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods enable the construction of diverse carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of substituted anilines which are precursors to a wide range of heterocyclic systems such as quinolines and benzimidazoles.
Key Synthetic Strategies & Applications
The synthetic utility of this compound is primarily centered on the reactivity of the C-I bond, which is significantly more susceptible to oxidative addition in palladium-catalyzed cycles than C-F or C-H bonds. This allows for highly regioselective functionalization at the 4-position of the aniline ring.
Caption: Versatility of this compound in cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aniline core and various aryl or heteroaryl boronic acids. This reaction is instrumental in synthesizing biaryl scaffolds, which are prevalent in many pharmaceutical agents. The resulting 4-aryl-2,6-difluoroaniline intermediates can be further modified to create more complex heterocyclic structures.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the 4-position, producing 4-alkynyl-2,6-difluoroaniline derivatives.[2] These intermediates are exceptionally useful, as the alkyne group can participate in a variety of subsequent cyclization reactions to form heterocycles such as indoles and quinolines.[3] The reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions.[2]
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4][5] Applying this reaction to this compound allows for the synthesis of N-aryl or N-alkyl diarylamines. These products can serve as precursors for nitrogen-containing heterocycles like carbazoles or can be valuable final products in their own right. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with challenging substrates.[5]
Experimental Protocols
The following protocols provide generalized procedures. Researchers should optimize conditions for specific substrates and scales.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.08 mmol).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Typical Yield | 75 - 95% |
| Table 1. Representative Conditions for Suzuki-Miyaura Coupling. |
Protocol 2: Sonogashira Coupling with a Terminal Alkyne
This protocol details the coupling of this compound with a terminal alkyne, a key step for building precursors to heterocyclic systems like quinolines.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (1 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Toluene or THF
-
Saturated aqueous ammonium chloride (for workup)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.01 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Add anhydrous toluene (8 mL) and triethylamine (2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise while stirring.
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Et₃N, DIPA |
| Solvent | Toluene, THF, DMF |
| Temperature | 25 - 70 °C |
| Typical Yield | 80 - 98% |
| Table 2. Representative Conditions for Sonogashira Coupling. |
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general procedure for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (10 mL), followed by the amine (1.2 mmol).
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by flash column chromatography.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 90% |
| Table 3. Representative Conditions for Buchwald-Hartwig Amination. |
Proposed Synthesis of a Substituted Quinoline
The intermediates synthesized via the protocols above can be used to construct complex heterocycles. For example, a 4-alkynyl-2,6-difluoroaniline can undergo an acid-catalyzed intramolecular cyclization to yield a substituted quinoline, a scaffold of significant interest in drug discovery.
Caption: Two-step pathway to substituted quinolines.
References
Application of 2,6-Difluoro-4-iodoaniline in the Synthesis of IRAK4 Kinase Inhibitors
Abstract: 2,6-Difluoro-4-iodoaniline is a critical starting material in the synthesis of advanced pharmaceutical intermediates, particularly for targeted therapies in immunology and oncology. Its unique substitution pattern, featuring two fluorine atoms for metabolic stability and an iodine atom for versatile cross-coupling reactions, makes it an ideal scaffold for the construction of complex heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways.[1][2][3] It acts as a central node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[2][3] This, in turn, drives the expression of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[2][4]
Small molecule inhibitors of IRAK4 have shown significant promise in preclinical and clinical studies. A key structural motif in many potent and selective IRAK4 inhibitors is a substituted pyrimidine or pyrazole core, often accessed through multi-step synthetic sequences. This compound serves as a vital building block in these syntheses, providing a readily functionalizable platform to introduce the necessary pharmacophoric elements.
Synthetic Applications
The primary application of this compound in the synthesis of IRAK4 inhibitor intermediates involves a sequence of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, typically through a Sonogashira coupling to introduce an alkynyl moiety, which can then be further elaborated. The aniline nitrogen can participate in subsequent reactions, such as Buchwald-Hartwig amination, to form key carbon-nitrogen bonds.
A representative synthetic strategy for a key pyrazolopyrimidine intermediate for an IRAK4 inhibitor, inspired by the structure of potent inhibitors like PF-06650833 (Zimlovisertib), is outlined below. This pathway highlights the utility of this compound as a versatile starting material.
Synthetic Pathway Overview
Caption: Synthetic workflow for a pyrazolopyrimidine intermediate.
Experimental Protocols
The following are detailed protocols for the key synthetic steps shown in the workflow above. These protocols are adapted from established methodologies for similar substrates and transformations.
Protocol 1: Sonogashira Coupling of this compound
This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-ethynylpyrimidine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 4-alkynyl-2,6-difluoroaniline intermediate.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Solvent | Temperature | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF/Et₃N | Room Temp. | 85-95 |
| This compound | 2-Ethynylpyrimidine | Pd(PPh₃)₂Cl₂ / CuI | THF/Et₃N | Room Temp. | 80-90 |
| This compound | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | THF/Et₃N | Room Temp. | 90-98 |
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of the 4-alkynyl-2,6-difluoroaniline intermediate with a substituted pyrazole.
Materials:
-
4-Alkynyl-2,6-difluoroaniline intermediate
-
Substituted pyrazole (e.g., 4-iodo-1H-pyrazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 4-alkynyl-2,6-difluoroaniline intermediate (1.0 eq), the substituted pyrazole (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-4-alkynyl-2,6-difluoroaniline intermediate.
Quantitative Data (Representative):
| Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Alkynyl-2,6-difluoroaniline intermediate | 1H-Pyrazole | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 75-85 |
| 4-Alkynyl-2,6-difluoroaniline intermediate | 3-Methyl-1H-pyrazole | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 70-80 |
| 4-Alkynyl-2,6-difluoroaniline intermediate | Indazole | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 110 | 80-90 |
Biological Context: IRAK4 Signaling Pathway
The synthesized pyrazolopyrimidine core, derived from this compound, serves as a scaffold for potent and selective IRAK4 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its application in the construction of IRAK4 kinase inhibitors highlights its importance in modern drug discovery. The provided protocols for Sonogashira and Buchwald-Hartwig couplings offer a robust foundation for the synthesis of pyrazolopyrimidine cores and other heterocyclic systems, enabling the development of novel therapeutics for a range of diseases. The strategic incorporation of the difluorinated aniline moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoro-4-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities in the synthesis of this compound are typically:
-
Unreacted Starting Material: 2,6-Difluoroaniline may be present if the reaction does not go to completion.
-
De-iodinated Product: The product can undergo de-iodination to revert to the starting material, 2,6-difluoroaniline. This can be caused by certain reaction or work-up conditions.
-
Regioisomers: Although the primary product is the 4-iodo isomer due to the directing effects of the amino and fluoro groups, small amounts of other isomers may form depending on the reaction conditions.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo species, though this is less common with controlled stoichiometry of the iodinating agent.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the iodination reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2,6-difluoroaniline) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q3: What are the recommended purification methods for this compound?
A3: The crude product can be purified by the following methods:
-
Crystallization: The crude residue can be crystallized from a solvent system like ethyl acetate and hexane to obtain the pure product.
-
Column Chromatography: If significant amounts of impurities are present, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Ensure the molar ratio of the iodinating agent is appropriate. - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. - Check the quality and reactivity of the iodinating agent. |
| Decomposition of the product. | - Avoid excessive heating during the reaction and work-up. - Use a milder iodinating agent if possible. | |
| Presence of Unreacted 2,6-Difluoroaniline in the Final Product | Insufficient amount of iodinating agent. | - Use a slight excess of the iodinating agent (e.g., 1.05-1.1 equivalents). |
| Short reaction time. | - Increase the reaction time and monitor for the complete consumption of the starting material. | |
| Product is Darkly Colored | Formation of colored byproducts (e.g., azo compounds). | - Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - During work-up, wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, which can cause coloration. |
| Difficulty in Isolating the Product | Product is oily or does not crystallize. | - Ensure all solvent has been removed from the crude product. - Try different solvent systems for crystallization. - If crystallization fails, purify by column chromatography. |
Quantitative Data
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Method 1 (N-Iodosuccinimide) | Method 2 (Iodine Chloride) |
| Starting Material | 2,6-Difluoroaniline | 2,6-Difluoroaniline |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine Chloride (ICl) |
| Solvent | Dimethylformamide (DMF) | Acetic Acid |
| Catalyst/Acid | p-Toluenesulfonic acid | None |
| Reaction Temperature | 5°C to Room Temperature | Room Temperature |
| Reaction Time | 2.5 hours | 15 minutes |
| Yield | 92.4%[1] | 95%[1] |
| Purity | High (after crystallization) | 95% (crude)[1] |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS) [1]
-
Dissolve 2,6-difluoroaniline (5.0g, 38.7mmol) and p-toluenesulfonic acid (1.45g, 7.62mmol) in DMF (70mL).
-
Cool the solution to 5°C in an ice bath.
-
Slowly add a solution of N-iodosuccinimide (9.6g, 42.7mmol) in DMF (50mL) dropwise to the cooled mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer and wash it with a saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the crude residue from ethyl acetate and hexane to yield pure this compound.
Method 2: Iodination using Iodine Chloride (ICl) [1]
-
Dissolve 2,6-difluoroaniline (3.0g, 22.56mmol) in acetic acid (10ml).
-
Add iodine chloride (3.581g, 22.56mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a sodium carbonate solution to neutralize the acid.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to obtain the product.
Visualizations
Caption: Synthesis of this compound.
Caption: Common impurities in the synthesis.
References
Technical Support Center: Optimization of Palladium Catalysts for 2,6-Difluoro-4-iodoaniline Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,6-Difluoro-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions. The following information is structured to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction conditions for this compound.
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: this compound presents a unique set of challenges. The ortho-difluoro substitution can sterically hinder the coordination of the palladium catalyst to the iodine-bearing carbon. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the electronics of the aryl iodide, affecting the rates of oxidative addition and reductive elimination. The aniline moiety itself can also coordinate to the palladium center, potentially leading to catalyst inhibition.
Q2: How do I select the optimal palladium precatalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical and depends heavily on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
For Suzuki-Miyaura Couplings: Bulky, electron-rich phosphine ligands are generally preferred. Buchwald-type biaryl phosphine ligands like SPhos and XPhos have shown high activity for couplings with challenging aryl halides.[1] Precatalysts that readily form the active Pd(0) species are advantageous.[2]
-
For Buchwald-Hartwig Amination: The choice of ligand is crucial and is determined by the amine coupling partner. Ligands such as BrettPhos and RuPhos have demonstrated broad scope and high efficiency for C-N cross-coupling reactions.[3] For fluorinated anilines, which can be unstable under harsh conditions, weaker bases like KOPh with ligands like AdBippyPhos may be necessary.[4][5]
-
For Sonogashira Couplings: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used. However, copper-free conditions have been developed to avoid homocoupling of the alkyne.[6] Ligands like cataCXium A have proven effective in copper-free Sonogashira reactions.[6]
Q3: Which base and solvent system should I start with?
A3: The base and solvent are interdependent and crucial for success.
-
Bases: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the acid formed during the reaction. Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃, and organic bases like triethylamine (NEt₃) or DBU.[1][7][8] For sensitive substrates, weaker bases may be required to prevent decomposition.[4]
-
Solvents: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.[1] Common choices include ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF).[9] For some "green chemistry" protocols, water can be used as a solvent or co-solvent.[7]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during experiments with this compound.
Issue 1: Low to No Product Yield
Low conversion is a frequent problem. A logical, step-by-step approach to troubleshooting is essential.
Initial Checks:
-
Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Moisture and oxygen are detrimental to many palladium-catalyzed reactions.[1]
-
Inert Atmosphere: Ensure the reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen). Oxygen can lead to phosphine ligand oxidation and the formation of palladium black (homocoupling).[1]
-
Catalyst Activity: Confirm the activity of your palladium source. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species. If this is inefficient, the catalytic cycle will not start. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[1][2]
Workflow for Troubleshooting Low Yield:
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Reactions:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur, often promoted by the presence of oxygen or unreduced Pd(II) species.[1]
-
Dehalogenation (Hydrodehalogenation): The iodine atom is replaced by a hydrogen atom, leading to the formation of 2,6-difluoroaniline. This can happen via hydride transfer from the solvent or base.[1]
-
Mitigation: Choose a solvent that is not a hydride donor (e.g., avoid alcohols). Use a non-coordinating base. Iodo derivatives are generally more prone to dehalogenation than bromo or chloro derivatives.[1]
-
-
Protodeborylation (Suzuki Reaction): The boronic acid coupling partner degrades back to the corresponding arene before it can participate in the catalytic cycle.
-
Mitigation: Ensure the base is sufficiently strong and soluble to promote efficient transmetalation. Anhydrous conditions can sometimes suppress this pathway.
-
Diagram of Common Side Reactions:
Data on Optimized Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions. These should be considered as a starting point and may require further optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Pd Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | [10] |
| Ligand | SPhos (4 mol%) | - | [10] |
| Base | K₃PO₄ (3 equiv.) | K₂CO₃ (3 equiv.) | [9][10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | [9][10] |
| Temperature | 80-100 °C | 110 °C | [10] |
| Notes | Effective for many aryl halides. | Precatalyst simplifies setup. | |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition 1 (Copper-Free) | Condition 2 (Classic) | Reference |
|---|---|---|---|
| Pd Source | Pd(CH₃CN)₂Cl₂ (0.5 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%) | [6] |
| Ligand | cataCXium A (1 mol%) | PPh₃ (4 mol%) | [6] |
| Co-catalyst | None | CuI (4 mol%) | [10] |
| Base | Cs₂CO₃ (1 equiv.) | NEt₃ (3 equiv.) | [6][7] |
| Solvent | 2-MeTHF | DMF or Toluene | [6][10] |
| Temperature | Room Temperature | 50-80 °C |[6][7] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Pd Source | Pd₂(dba)₃ (2 mol%) | [Pd(allyl)Cl]₂ (1 mol%) | [4][11] |
| Ligand | XPhos (4 mol%) | AdBippyPhos (2 mol%) | [4][11] |
| Base | NaOtBu (1.5 equiv.) | KOPh (1.5 equiv.) | [4][11] |
| Solvent | Toluene | Dioxane | [4][11] |
| Temperature | 100 °C | 80 °C | [4] |
| Notes | General conditions for many amines. | Milder base for sensitive substrates. | |
Experimental Protocols
The following are general, illustrative protocols that should be adapted and optimized for your specific coupling partners and equipment.
General Experimental Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 3.0 mmol), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%).
-
Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 5 mL of a dioxane/water mixture) via syringe.[10]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.5-2 mol%), the ligand (1-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add the degassed solvent (e.g., 2-MeTHF or Toluene, 5 mL) followed by the terminal alkyne (1.1-1.5 mmol).[6]
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2,6-Difluoro-4-iodoaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2,6-difluoro-4-iodoaniline in common cross-coupling reactions. The information is designed to help you anticipate and address potential side reactions, thereby improving the efficiency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving this compound.
General Issues
Q1: My cross-coupling reaction with this compound is not proceeding or giving very low yields. What are the general troubleshooting steps?
A1: Low reactivity can stem from several factors. Here is a logical workflow to diagnose and address common problems:
Caption: General troubleshooting workflow for cross-coupling reactions.
-
Reagent Quality: Ensure all starting materials, especially boronic acids/esters in Suzuki coupling, are pure and dry. Organoboron reagents can degrade over time.
-
Catalyst Activity: The active catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its reduction to Pd(0).
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific coupling partners and catalyst system. If the reaction is sluggish, a higher temperature may be required. Conversely, high temperatures can sometimes promote side reactions.
Suzuki-Miyaura Coupling
Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid in the Suzuki coupling of this compound. What is this, and how can I minimize it?
A2: This side product is the result of homocoupling , where two molecules of the organoboron reagent react with each other. This is a common side reaction in Suzuki-Miyaura coupling.
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.
-
Use of Pd(II) Precatalysts: Pd(II) salts can directly react with the organoboron reagent to generate the homocoupled product.
Troubleshooting Strategies:
| Strategy | Recommendation |
| Rigorous Degassing | Sparge solvents with an inert gas (N₂ or Ar) for 15-30 minutes prior to use. For highly sensitive reactions, use the freeze-pump-thaw method. |
| Use of Pd(0) Precatalysts | Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step. |
| Ligand Choice | Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway over homocoupling. |
| Controlled Reagent Addition | Adding the aryl halide portion-wise can sometimes help to maintain a low concentration of the palladium-aryl halide intermediate, favoring cross-coupling. |
Q3: My desired product is contaminated with 2,6-difluoroaniline. What is causing this and how can I prevent it?
A3: The formation of 2,6-difluoroaniline is likely due to protodeiodination , where the iodine atom is replaced by a hydrogen atom.
Potential Causes:
-
Presence of a Hydrogen Source: Trace amounts of water, or the solvent itself (e.g., alcohols), can act as a hydrogen source.
-
Palladium Hydride Species: The formation of palladium hydride intermediates in the catalytic cycle can lead to reductive dehalogenation.
Mitigation Strategies:
| Strategy | Recommendation |
| Anhydrous Conditions | Use thoroughly dried solvents and reagents. |
| Choice of Base and Solvent | Screen different base and solvent combinations. For example, using a non-protic solvent might reduce the incidence of protodeiodination. |
| Additives | In some cases, the addition of a halide scavenger, such as silver salts, can be beneficial, although this can also affect the catalytic cycle. |
Heck Reaction
Q4: In the Heck reaction of this compound, I am getting a mixture of regioisomers of the product. How can I improve the selectivity?
A4: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors.
Factors Influencing Regioselectivity:
-
Ligand: The steric bulk of the phosphine ligand on the palladium catalyst can direct the arylation to the less sterically hindered position of the alkene.
-
Alkene Substitution: Electron-withdrawing groups on the alkene generally favor arylation at the β-position, while electron-donating groups can lead to mixtures.
-
Additives: In some cases, additives like silver salts can alter the reaction pathway and improve regioselectivity.
Troubleshooting Steps:
| Strategy | Recommendation |
| Ligand Screening | Experiment with different phosphine ligands, ranging from less bulky (e.g., PPh₃) to more bulky (e.g., P(o-tolyl)₃, P(t-Bu)₃). |
| Solvent and Temperature Optimization | Varying the solvent polarity and reaction temperature can influence the transition state energies and thus the regiochemical outcome. |
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What are the likely causes?
A5: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations.
Potential Issues:
-
Catalyst Inhibition by Iodide: The iodide anion generated during the reaction can coordinate strongly to the palladium center, forming inactive dimeric species and inhibiting the catalytic cycle.[1]
-
Inappropriate Ligand/Base Combination: The choice of ligand and base is crucial for efficient C-N bond formation, especially with electron-deficient aryl halides.
Solutions:
| Strategy | Recommendation |
| Ligand Selection | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that are known to be effective for challenging aminations. These ligands can promote the desired catalytic turnover and prevent the formation of inactive palladium species. |
| Base Selection | A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. |
| Solvent Choice | Toluene is often a good solvent choice as the iodide salt byproduct may have lower solubility, helping to drive the reaction forward.[1] |
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table provides representative yields for cross-coupling reactions of structurally similar haloanilines. This data can serve as a benchmark for what to expect in your experiments.
| Substrate | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Product Yield (%) | Side Product(s) & Approx. Yield (%) |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Suzuki | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | ~85% (di-arylated) | Not specified |
| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Suzuki | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | >95% | Not specified |
| 3,6-Dichloro-2,4-difluoroaniline | Morpholine | Buchwald-Hartwig | XPhos Pd G3 | NaOt-Bu | Toluene | ~80-90% (mono-aminated) | Not specified |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Heck | Pd(OAc)₂ | Na₂CO₃ | DMF | ~70-80% | Not specified |
Note: The data presented is illustrative and may vary based on specific reaction conditions and scale.
Key Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction of this compound with an Alkene
This protocol is a general procedure and may require optimization for specific alkenes.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable base (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add the degassed solvent, followed by the base and the alkene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine to remove the base and salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a starting point and the choice of ligand and base may need to be optimized for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Add the degassed toluene, followed by this compound and the primary amine.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the main reaction pathways and potential side reactions discussed.
Caption: Simplified pathways in Suzuki-Miyaura coupling.
Caption: Key steps in Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis and Purification of 2,6-Difluoro-4-iodoaniline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2,6-Difluoro-4-iodoaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound include controlling the regioselectivity of the iodination, preventing the formation of side products, and dealing with the potential for low yields. The electron-donating amino group of the 2,6-difluoroaniline starting material strongly activates the aromatic ring, making it susceptible to over-reaction or reaction at undesired positions. Furthermore, the starting material and product can be sensitive to reaction conditions, leading to degradation and the formation of impurities.
Q2: My iodination reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of starting material or product, and formation of side products. To troubleshoot, consider the following:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time. Lowering the reaction temperature may help to minimize the formation of degradation products.
-
Purity of Starting Materials: Impurities in the 2,6-difluoroaniline can interfere with the reaction. It is advisable to use high-purity starting materials.
-
Choice of Iodinating Agent and Solvent: The choice of iodinating agent and solvent can significantly impact the reaction outcome. Experimenting with different reagent and solvent systems may be necessary to optimize the yield.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 4-iodo isomer?
A3: The formation of multiple products is often due to the high reactivity of the aniline ring. To improve selectivity for the para-iodination product:
-
Steric Hindrance: The two fluorine atoms at the ortho positions provide some steric hindrance, which naturally favors iodination at the para position.
-
Controlled Addition of Reagents: Slow, dropwise addition of the iodinating agent at a controlled temperature can help to minimize side reactions and improve selectivity.
-
Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity.
Q4: What are the common side reactions to look out for during the iodination of 2,6-difluoroaniline?
A4: A key side reaction to be aware of is "halo-de-iodination," where the iodine atom is displaced by another halogen if the reaction conditions are too harsh or if there are other halides present.[1] Additionally, oxidation of the aniline can lead to the formation of colored impurities and tar-like substances.
Q5: How can I effectively purify the crude this compound product?
A5: Purification can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For separating the desired product from closely related impurities, silica gel column chromatography is a powerful technique. A gradient of non-polar to polar solvents is typically used for elution.[1]
-
Acid-Base Extraction: The basic nature of the aniline group can be utilized to separate it from non-basic impurities through acid-base extraction.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction appears incomplete (significant starting material remains by TLC/HPLC). | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress to determine optimal conditions. |
| Inactive iodinating agent. | Use a fresh batch of the iodinating agent. | |
| Dark-colored reaction mixture and low yield of desired product. | Oxidation of the aniline starting material or product. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, colorless 2,6-difluoroaniline. |
| Degradation of starting material or product due to harsh conditions. | Lower the reaction temperature. Consider using a milder iodinating agent. | |
| Formation of a significant amount of a non-polar side product. | Halo-de-iodination.[1] | Avoid harsh acidic conditions and high temperatures. Ensure the absence of other halide sources. |
Issue 2: Poor Purity/Formation of Side Products
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple spots on TLC or multiple peaks in HPLC of the crude product. | Lack of regioselectivity in the iodination. | Control the addition rate of the iodinating agent (slow, dropwise addition). Maintain a low and constant reaction temperature. |
| Over-iodination (di- or tri-iodinated products). | Use a stoichiometric amount of the iodinating agent or a slight excess of the aniline. | |
| Colored impurities in the final product. | Oxidation byproducts. | Treat the crude product with activated charcoal during recrystallization. Ensure thorough purification by column chromatography. |
Data Presentation
Table 1: Comparison of Iodination Methods for the Synthesis of this compound
| Method | Iodinating Agent | Solvent | Catalyst/Additive | Yield (%) | Purity (%) | Reference |
| 1 | N-Iodosuccinimide (NIS) | DMF | p-Toluenesulfonic acid | 92.4 | >95 (after crystallization) | [2] |
| 2 | Iodine Chloride (ICl) | Acetic Acid | None | ~95 | Not specified | [2] |
| 3 | Iodine (I₂) | Dichloromethane | Silver Nitrite (AgNO₂) | Not specified | Not specified | [2] |
| 4 (adapted) | Iodine (I₂) | Diethyl ether / aq. NaHCO₃ | None | High (nearly quantitative for dialkylanilines) | High (pure by NMR for dialkylanilines) | [3] |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)[2]
-
Dissolve 2,6-difluoroaniline (5.0g, 38.7mmol) and p-toluenesulfonic acid (1.45g, 7.62mmol) in DMF (70mL).
-
Cool the solution to 5°C.
-
Add a solution of N-iodosuccinimide (9.6g, 42.7mmol) in DMF (50mL) dropwise.
-
Stir the mixture at room temperature for 2.5 hours.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Crystallize the crude residue from ethyl acetate and hexane to obtain pure this compound.
Method 2: Iodination using Iodine Chloride (ICl)[2]
-
Dissolve 2,6-difluoroaniline (3.0g, 22.56mmol) in acetic acid (10ml).
-
Add iodine chloride (3.581g, 22.56mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Evaporate the solvent.
-
Treat the residue with sodium carbonate solution.
-
Extract the aqueous solution with dichloromethane.
-
Dry the organic extract over MgSO₄ and evaporate to obtain the product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC to isolate the desired product.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be adapted for the purity analysis of this compound.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.
-
Gradient: A typical gradient could be 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
preventing dehalogenation side reactions with 2,6-Difluoro-4-iodoaniline
Welcome to the technical support center for 2,6-Difluoro-4-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of dehalogenation side reactions during synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of 2,6-difluoroaniline as a byproduct in my cross-coupling reaction. What is causing this deiodination?
A2: The formation of 2,6-difluoroaniline is a common dehalogenation (specifically, hydrodehalogenation) side reaction. This occurs when the aryl halide starting material is reduced instead of undergoing the desired coupling reaction. Several factors can promote this unwanted pathway, primarily in transition-metal-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1][2]
Key potential causes include:
-
Reaction Kinetics: If the rate of reductive elimination (the final step of the catalytic cycle to form the C-C bond) is slow, the organometallic intermediate may undergo alternative reactions, including protonolysis which leads to dehalogenation.[3]
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including solvents (like alcohols or even trace water), the base, or additives.[1]
-
Catalyst System: The choice of palladium catalyst, ligands, and base is critical. Some systems are more prone to promoting dehalogenation. For instance, highly active catalysts for oxidative addition that are poor at promoting subsequent steps can lead to higher amounts of dehalogenation.[4]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.
Q2: How can I modify my reaction conditions to minimize or prevent the deiodination of this compound?
A2: Preventing deiodination requires careful optimization of the reaction conditions to favor the cross-coupling pathway over the reduction pathway. Here are several strategies, summarized in the table below.
-
Protect the Amino Group: The free amino group is a strong electron-donating group, which can influence the electronic properties of the aromatic ring and its reactivity. Protecting the amine as an amide (e.g., with an acetyl group) or a carbamate can modulate this reactivity and sometimes suppress side reactions.[5][6]
-
Choice of Catalyst and Ligand: Using bulky electron-rich phosphine ligands can often accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway. N-Heterocyclic Carbene (NHC) ligands are also known to be effective.[2][4]
-
Solvent Selection: Solvents can be a source of hydrogen. Switching from protic solvents or those known to promote dehalogenation (like dioxane or DMF in some cases) to less reactive solvents like toluene may be beneficial.[3]
-
Base Selection: The choice of base is crucial. Weaker bases or non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred to minimize side reactions.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize dehalogenation. Microwave heating can sometimes be beneficial by allowing for rapid heating to the target temperature, potentially improving the kinetics of the desired reaction over the side reaction.[2]
Table 1: Troubleshooting Guide for Deiodination in Cross-Coupling Reactions
| Parameter | Observation | Recommended Action | Rationale |
| Catalyst/Ligand | High dehalogenation with Pd(PPh₃)₄. | Switch to a catalyst with bulkier, more electron-donating ligands (e.g., Pd(dppf)Cl₂, Pd(PCy₃)₂, or an NHC-Pd catalyst like (IPr)Pd(allyl)Cl).[2][4] | Bulky ligands promote the desired reductive elimination step over side reactions.[3] |
| Solvent | Reaction in dioxane or DMF shows significant byproduct. | Change the solvent to toluene, CPME, or 2-MeTHF. Ensure anhydrous conditions. | These solvents are less likely to act as a hydrogen source compared to others.[3] |
| Base | Using strong bases like NaOH or NaOᵗBu. | Use a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or KF. | Stronger bases can sometimes promote catalyst decomposition or protonolysis pathways.[7] |
| Temperature | Reaction run at high reflux temperatures. | Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. | Side reactions like dehalogenation often have a higher activation energy and become more prevalent at elevated temperatures. |
| Additives | No additives used. | Consider adding a stoichiometric additive like CuI (for Sonogashira) or using a different boronic acid derivative (e.g., MIDA boronates for Suzuki). | Additives can alter the reaction mechanism to favor the desired pathway. |
Q3: Is the fluorine atoms on this compound also susceptible to dehalogenation?
A3: Generally, the C-I bond is significantly weaker and more reactive than the C-F bond. In typical transition-metal-catalyzed cross-coupling reactions, the oxidative addition will occur selectively at the C-I bond. Dehalogenation of the C-F bond under these conditions is highly unlikely. However, under very harsh conditions or via different reaction mechanisms, such as photochemical or certain reductive processes, defluorination could potentially occur, though it is not a common side reaction for this substrate in standard cross-coupling.[8]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different coupling partners.
1. Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 eq)
-
Anhydrous Toluene or 2-MeTHF
-
Inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Add anhydrous toluene (or 2-MeTHF) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the aniline.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the 2,6-difluoroaniline byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Dehalogenation
The following workflow can help diagnose and solve dehalogenation issues during a cross-coupling reaction.
Caption: A troubleshooting workflow for addressing dehalogenation side reactions.
Competing Reaction Pathways
This diagram illustrates the catalytic cycle for a generic cross-coupling reaction, showing where the undesired dehalogenation pathway diverges from the desired product formation.
Caption: Competing pathways of cross-coupling versus dehalogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2,6-Difluoro-4-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful Buchwald-Hartwig amination of 2,6-Difluoro-4-iodoaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?
The primary challenges stem from the electronic properties of this compound. The fluorine atoms are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle more difficult. Additionally, the aniline starting material itself is electron-deficient, which can impact its nucleophilicity.
Q2: Which type of palladium catalyst and ligand system is most suitable for this reaction?
For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[1] Catalyst systems based on biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have shown great success in the amination of challenging aryl halides.[1] It is often advantageous to use well-defined palladium precatalysts, such as G3 or G4 precatalysts, which can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.
Q3: What is the role of the base in this reaction, and which one should I choose?
The base plays a crucial role in deprotonating the amine coupling partner to form the active nucleophile. For the amination of electron-deficient aryl halides, strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common choices. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, sometimes requiring higher reaction temperatures. The choice of base can also depend on the functional group tolerance of the substrates.
Q4: Which solvent is recommended for the Buchwald-Hartwig amination of this compound?
Anhydrous and deoxygenated aprotic solvents are standard for this reaction. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used. The solubility of all reaction components (aryl halide, amine, base, and catalyst) in the chosen solvent is critical for reaction efficiency. If solubility issues are suspected, screening different solvents is recommended.
Troubleshooting Guide
Q1: I am observing low or no conversion in my reaction. What are the possible causes and solutions?
-
Problem: Inactive catalyst.
-
Solution: Ensure that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. Use a well-defined palladium precatalyst to ensure the consistent generation of the active Pd(0) species.
-
-
Problem: Inappropriate ligand.
-
Solution: For this electron-deficient substrate, a bulky and electron-rich biarylphosphine ligand is likely necessary. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.
-
-
Problem: Insufficiently strong base.
-
Solution: Switch to a stronger base like NaOtBu or KOtBu to ensure efficient deprotonation of the amine.
-
-
Problem: Poor solubility of reactants.
-
Solution: Try a different solvent in which all components are fully dissolved at the reaction temperature. Common choices include toluene, dioxane, or THF.
-
Q2: My reaction is producing significant side products. What could be the issue?
-
Problem: Hydrodehalogenation (replacement of iodine with hydrogen).
-
Solution: This can occur due to side reactions involving the palladium catalyst. Optimizing the ligand, base, and temperature may help to suppress this pathway. Using a well-defined precatalyst can sometimes minimize side reactions.
-
-
Problem: Homocoupling of the aniline or aryl halide.
-
Solution: This is often a sign of a non-optimal catalyst system or reaction conditions. Re-evaluate the choice of ligand and base.
-
Q3: The results of my reaction are not reproducible. Why is this happening?
-
Problem: Inconsistent catalyst activity.
-
Solution: The in situ generation of the active catalyst from sources like Pd(OAc)₂ can be unreliable. Using a stable and well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can significantly improve reproducibility.[1]
-
-
Problem: Presence of moisture or oxygen.
-
Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is set up under a rigorously inert atmosphere. Traces of water and oxygen can have a detrimental effect on the catalyst.
-
Recommended Catalyst Systems
The selection of the optimal catalyst system is crucial for the successful amination of this compound. The following table summarizes generally recommended catalyst systems for electron-deficient aryl halides.
| Palladium Source | Ligand | Recommended Base | Common Solvents | Key Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | NaOtBu, KOtBu | Toluene, Dioxane | A versatile and widely used system for challenging couplings. |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Often effective for sterically hindered and electron-deficient substrates. |
| Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos | NaOtBu, Cs₂CO₃ | Toluene, THF | Known for its high activity at lower temperatures for some substrates. |
| XPhos Pd G3/G4 | (integrated) | NaOtBu, KOtBu | Toluene, Dioxane | Precatalysts offer improved stability, activity, and reproducibility. |
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add this compound, the palladium precatalyst, and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Add the amine and sodium tert-butoxide to the vial.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,6-difluoro-4-iodoaniline derivative.
Visualizations
Catalyst and Ligand Selection Workflow
Caption: Catalyst and ligand selection workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
References
Technical Support Center: Purification of 2,6-Difluoro-4-iodoaniline Reaction Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2,6-Difluoro-4-iodoaniline and its reaction products. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reaction mixtures?
A1: Common impurities can include unreacted starting materials (e.g., 2,6-difluoroaniline), reagents from the iodination reaction, and side-products. Depending on the reaction conditions, side-products might include regioisomers or products of de-iodination.[1][2] Oxidation of the aniline functional group can also lead to colored impurities.[3]
Q2: My purified this compound is colored (e.g., yellow, brown). What is the cause and how can I fix it?
A2: Discoloration in anilines is typically due to the oxidation of the amino group, which forms colored polymeric byproducts.[3] This can be accelerated by exposure to air and light. To decolorize the material, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3]
Q3: What are the best general storage conditions for purified this compound to prevent degradation?
A3: To minimize degradation and discoloration, this compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[4] This helps to prevent oxidation and decomposition.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of halogenated anilines, offering high resolution and sensitivity for separating the main compound from impurities.[5][6][7] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[5][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound reaction products.
Recrystallization Issues
Q: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the solution is too saturated or cools too quickly.
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool slowly. Using a solvent with a lower boiling point might also help.[9]
Q: No crystals have formed, even after cooling the solution in an ice bath. What are the next steps?
A: This indicates that the solution is not sufficiently saturated.
-
Solution 1: Concentrate the solution by evaporating some of the solvent and then try cooling it again.
-
Solution 2: If you have a pure sample, add a "seed crystal" to induce crystallization.[9]
-
Solution 3: Gently scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystal formation.
Q: The recovery of my purified crystals is very low. How can I improve the yield?
A: Low recovery can be due to using too much solvent or premature crystallization.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. To avoid premature crystallization during hot filtration, ensure your funnel and receiving flask are pre-heated.[9]
Column Chromatography Issues
Q: My compounds are not separating well on the silica gel column. What can I do?
A: Poor separation can result from an inappropriate solvent system or overloading the column.
-
Solution 1: Optimize your mobile phase. Use Thin Layer Chromatography (TLC) to test different solvent systems. For anilines, a common starting point is a hexane/ethyl acetate gradient.[3] A less polar solvent system will generally result in better separation of closely eluting non-polar compounds.
-
Solution 2: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
-
Solution 3: For basic compounds like anilines that may streak on silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.[8]
Q: The purified product is still colored after column chromatography. Why?
A: Some colored impurities may co-elute with your product.
-
Solution: Consider a preliminary purification step before chromatography. Recrystallization with activated charcoal can remove many colored impurities.[3] Alternatively, you may need to try a different stationary phase or a more optimized solvent gradient.
Data Presentation
Table 1: Qualitative Solvent Screening for Recrystallization of Halogenated Anilines
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for this compound |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent.[9] |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water.[9] |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold.[9] |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature.[9] |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[9] |
| Ethyl Acetate | Medium | 77 | Good potential as a single solvent or part of a mixed solvent system.[9] |
Table 2: Illustrative Quantitative Data for Purification of a Halogenated Aniline
| Purification Method | Crude Purity (%) | Purified Purity (%) | Recovery/Yield (%) | Conditions |
| Recrystallization | 85 | >98 | 75-85 | Solvent: Ethanol/Water |
| Column Chromatography | 85 | >99 | 60-70 | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
| Acid-Base Extraction | 70 (with neutral impurity) | >95 | 80-90 | Extraction with 1M HCl, followed by basification and re-extraction |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. An ethyl acetate/hexane solvent system has been reported to be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy (the saturation point). Allow the flask to cool slowly to room temperature. For maximum crystal yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60-120 or 230-400 mesh) is a good starting point.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A common starting point is a hexane/ethyl acetate system. For this compound, which is relatively non-polar, you will likely start with a high percentage of hexane. Adding 0.1-1% triethylamine to the mobile phase can prevent streaking.
-
Column Packing: Pack the column using a slurry method with your chosen initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. You can either load the liquid directly onto the column or adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder.
-
Elution: Start the elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Analysis and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction
This method is useful for separating the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic aniline will be protonated and move into the aqueous layer.[3]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the acid wash on the organic layer two more times and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out.
-
Re-extraction: Extract the purified aniline back into an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound reaction products.
Caption: Troubleshooting common issues in recrystallization.
Caption: Workflow for HPLC purity analysis of this compound.
References
managing reaction scalability for 2,6-Difluoro-4-iodoaniline synthesis
Technical Support Center: Synthesis of 2,6-Difluoro-4-iodoaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for managing the scalability of this compound synthesis. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and process diagrams to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? A1: The most direct and scalable method is the electrophilic iodination of 2,6-difluoroaniline at the para-position. This is typically achieved using molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) byproduct. This approach is favored for its operational simplicity and the use of readily available, less hazardous reagents.[1][2]
Q2: What are the primary challenges when scaling this synthesis from the bench to a pilot plant? A2: The main scalability challenges include:
-
Heat Management: The reaction is exothermic, and inefficient heat transfer in larger reactors can lead to temperature spikes, increasing the rate of side-product formation.[3]
-
Mixing Efficiency: The reaction mixture is often biphasic or a slurry. Inadequate agitation can result in localized concentration gradients, leading to incomplete conversion and the formation of impurities.[1] Mechanical stirring is recommended for larger scales.[1]
-
Gas Evolution: The reaction between the HI byproduct and sodium bicarbonate generates carbon dioxide. On a large scale, the rate of gas evolution must be carefully controlled to prevent dangerous pressure buildup.[2]
-
Reagent Addition: The rate of addition for both the aniline and iodine is critical. Adding reagents too quickly can overwhelm the reactor's capacity for heat and gas dissipation.[2][4]
Q3: How can I effectively monitor the reaction's progress? A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). This allows for the visualization of the consumption of the 2,6-difluoroaniline starting material and the formation of the this compound product.
Q4: What are the expected impurities and how can they be minimized? A4: Common impurities include unreacted 2,6-difluoroaniline and potentially over-iodinated species (di-iodo byproducts). To minimize these, ensure accurate stoichiometry and control the reaction temperature. Slow, portion-wise addition of iodine can prevent localized excess of the iodinating agent.[4]
Q5: What purification techniques are suitable for large-scale production? A5: For large-scale purification, the crude product is typically isolated via filtration after an aqueous workup.[4] Subsequent purification is often achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). For very high purity requirements, column chromatography can be employed, though it is less ideal for very large quantities.
Experimental Workflow and Synthesis Protocol
The following diagram and protocol describe a scalable process for the synthesis of this compound.
Detailed Experimental Protocol (Adapted for ~100 g Scale)
This protocol is adapted from established procedures for the iodination of substituted anilines.[1][2][4]
Reagents and Equipment:
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2,6-Difluoroaniline (51.6 g, 0.4 mol)
-
Iodine (106.6 g, 0.42 mol)
-
Sodium Bicarbonate (67.2 g, 0.8 mol)
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Sodium Thiosulfate (aqueous solution)
-
Diethyl Ether (1 L)
-
Water (1 L)
-
5 L Jacketed Reactor or Round-Bottom Flask with mechanical stirrer, dropping funnel, and temperature probe
Procedure:
-
Preparation: In a separate flask, dissolve the iodine (106.6 g) in 400 mL of diethyl ether.
-
Reactor Charging: To the 5 L reactor, add the sodium bicarbonate (67.2 g) and 1 L of water. Begin vigorous mechanical stirring to create a suspension.
-
Iodine Addition: Transfer the iodine/ether solution into the reactor.
-
Aniline Addition: Add the 2,6-difluoroaniline (51.6 g) to a dropping funnel. Add it dropwise to the stirred reaction mixture over approximately 20-30 minutes. Monitor for CO₂ evolution; if it becomes too vigorous, pause the addition.[2]
-
Reaction: Stir the biphasic mixture vigorously at ambient temperature for 2-3 hours. Monitor the reaction's completion by TLC.
-
Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of sodium thiosulfate while stirring until the dark color of excess iodine has completely disappeared.[1]
-
Extraction: Stop the stirring and transfer the mixture to a large separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer with an additional 200 mL of diethyl ether.
-
Purification: Combine all organic layers. Wash with 300 mL of water, then with brine. Dry the organic phase over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent like ethanol/water to obtain pure this compound.
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles | Molar Equiv. | Mass / Volume | Role |
| 2,6-Difluoroaniline | 129.11 | 0.40 | 1.0 | 51.6 g | Starting Material |
| Iodine (I₂) | 253.81 | 0.42 | 1.05 | 106.6 g | Iodinating Agent |
| Sodium Bicarbonate | 84.01 | 0.80 | 2.0 | 67.2 g | Base (HI Scavenger) |
| Diethyl Ether | 74.12 | - | - | ~1.2 L | Organic Solvent |
| Water | 18.02 | - | - | ~1.0 L | Aqueous Solvent |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the synthesis.
References
effect of base and solvent on 2,6-Difluoro-4-iodoaniline coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoro-4-iodoaniline in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired bond formation.
-
Suzuki-Miyaura coupling is excellent for forming C-C bonds with boronic acids and is often a good starting point due to the commercial availability and stability of many boronic acids.[1]
-
Buchwald-Hartwig amination is the method of choice for forming C-N bonds with a wide range of primary and secondary amines.[2][3]
-
Sonogashira coupling is ideal for creating C-C triple bonds with terminal alkynes.[4][5]
-
Stille coupling offers a versatile method for C-C bond formation with organostannanes and is known for its tolerance of various functional groups, though the toxicity of tin reagents is a drawback.[6]
-
Heck coupling is used to form C-C bonds with alkenes.[7]
-
Negishi coupling utilizes organozinc reagents for C-C bond formation and can be effective for coupling with sp2 and sp3 carbon centers.
-
Ullmann coupling is a classical method for forming C-C (biaryl) or C-N bonds, typically using copper catalysts at elevated temperatures.[8]
Q2: What is the general reactivity order of halogens in palladium-catalyzed cross-coupling reactions for polyhalogenated substrates?
A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] For a molecule like this compound, the C-I bond is significantly more reactive than the C-F bonds. This chemoselectivity allows for selective coupling at the iodo-position.
Q3: How do the electron-withdrawing fluorine atoms affect the reactivity of this compound?
A3: The two fluorine atoms ortho to the amino group are strongly electron-withdrawing. This generally makes the aryl iodide more electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle of many palladium-catalyzed coupling reactions.[7] However, for some reactions like Sonogashira, highly fluorinated aryls can present challenges and may require optimized conditions.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a high-purity palladium precatalyst and ligand. - For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species. This can sometimes be facilitated by the amine substrate in Buchwald-Hartwig amination or by phosphine ligands.[2] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. - For challenging couplings, consider using more active, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base or Solvent | - The choice of base and solvent is critical and often interdependent. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvents (e.g., Toluene, Dioxane, THF, DMF, often with water as a co-solvent for Suzuki reactions).[9][10] - For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOt-Bu.[2] - Ensure the base is finely powdered and dry for solid bases to maximize surface area and reactivity. |
| Poor Solubility of Reagents | - If reagents are not fully dissolved, the reaction will be slow or incomplete. - For Suzuki reactions, a co-solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O can improve the solubility of both the organic and inorganic reagents.[1] - For other couplings, ensure the chosen solvent can dissolve all reactants at the reaction temperature. |
| Reaction Not at Optimal Temperature | - While some modern catalyst systems allow for room temperature couplings, many reactions require heating to proceed at a reasonable rate. - Gradually increase the reaction temperature, but be aware that higher temperatures can also lead to side reactions like dehalogenation. |
| Degradation of Reagents | - Boronic acids can undergo protodeboronation, especially in the presence of water and at high temperatures. Use freshly opened or properly stored boronic acids. - Organostannanes and organozinc reagents can be sensitive to air and moisture. Ensure reactions are performed under an inert atmosphere (Argon or Nitrogen). |
Issue 2: Presence of Significant Side Products
| Side Product | Possible Cause & Troubleshooting Steps |
| Dehalogenation (Replacement of Iodine with Hydrogen) | - Cause: This is a common side reaction, especially at higher temperatures. The amine base in Sonogashira or Buchwald-Hartwig reactions can sometimes act as a hydride source. - Solution: Lower the reaction temperature and extend the reaction time. Consider using a non-amine base like K₂CO₃ or K₃PO₄ if applicable. |
| Homocoupling of Coupling Partner (e.g., Boronic Acid or Alkyne) | - Cause: Oxygen can promote the homocoupling of boronic acids (Glaser coupling for alkynes in Sonogashira reactions). - Solution: Thoroughly degas all solvents and reagents before use (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. For Sonogashira reactions, consider using copper-free conditions if homocoupling is a persistent issue. |
| Protodeboronation of Boronic Acid | - Cause: Presence of excess water or acid, or prolonged reaction times at high temperatures can lead to the decomposition of the boronic acid. - Solution: Use anhydrous solvents and ensure the base is not excessively hydrated. Monitor the reaction to avoid unnecessarily long heating times. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Co-elution with Ligand or Starting Materials | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate products with similar polarities. - If the product is basic (due to the aniline moiety), a small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing on silica gel. - Consider a different purification technique, such as preparative HPLC or crystallization. |
| Removal of Tin Byproducts (Stille Coupling) | - Tin byproducts can be difficult to remove by chromatography alone. - An aqueous KF workup can precipitate tin fluorides, which can then be filtered off. - Extraction with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also help remove tin residues. |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Aryl Iodides*
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [1] |
| 2 | K₂CO₃ | Dioxane | 110 | 16 | 92 | [1] |
| 3 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | - | 88 | [1] |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 90-100 | - | - | [1] |
| 5 | NaOH | CPME/H₂O | 76 | 21 | High | [11] |
| 6 | Na₂CO₃ | MeOH/H₂O (75:25) | RT | 1 | 97 | [10] |
*Data is for representative iodoanilines and may require optimization for this compound.
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of Aryl Halides*
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) | Reference |
| 1 | NaOt-Bu | Toluene | 100 | 12 | Aniline | ~70-90 | [12] |
| 2 | K₃PO₄ | Dioxane | 110 | 16 | Morpholine | ~65-85 | [12] |
| 3 | LiHMDS | THF | 80 | 8 | Benzylamine | ~75-95 | [12] |
| 4 | Cs₂CO₃ | Toluene | 80-110 | 4-24 | Primary/Secondary | 65-90 | [9] |
*Data is for representative aryl halides and may require optimization for this compound.
Table 3: Effect of Base and Solvent on Sonogashira Coupling of Aryl Iodides*
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TEA | THF/DMF | 50-70 | - | High | [4] |
| 2 | DIPA | THF/DMF | 50-70 | - | High | [4] |
| 3 | Cs₂CO₃ | Dioxane | RT | 48 | ~98 | [13] |
| 4 | NEt₃ | MeCN | 80 | 24 | High | [14] |
*Data is for representative aryl iodides and may require optimization for this compound.
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
A Comparative Guide to 2,6-Difluoro-4-iodoaniline and 2,6-Dichloro-4-iodoaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Substituted anilines are a cornerstone of many synthetic routes, and among them, 2,6-dihalo-4-iodoanilines offer a versatile scaffold for the construction of complex molecular architectures. This guide provides an objective comparison of two key analogues: 2,6-difluoro-4-iodoaniline and 2,6-dichloro-4-iodoaniline, focusing on their performance in synthetic applications, supported by physicochemical data and representative experimental protocols.
Physicochemical Properties: A Tale of Two Halogens
The intrinsic properties of the fluorine and chlorine substituents at the 2 and 6 positions significantly influence the overall reactivity and physical characteristics of these molecules. The strong electron-withdrawing nature of fluorine in this compound generally leads to a lower pKa compared to its dichloro counterpart, rendering the amino group less basic. This has implications for its nucleophilicity and the conditions required for N-functionalization reactions.
| Property | This compound | 2,6-Dichloro-4-iodoaniline |
| Molecular Formula | C₆H₄F₂IN | C₆H₄Cl₂IN |
| Molecular Weight | 255.01 g/mol [1] | 287.91 g/mol [2] |
| Appearance | White to light yellow/orange powder/crystal[3] | Solid[2] |
| Melting Point | 77-84 °C[3][4] | Not explicitly available |
| pKa (Predicted) | Lower | Higher |
| C-X Bond Dissociation Energy (Aryl-X) | C-F: ~123 kcal/mol | C-Cl: ~96 kcal/mol |
Note: pKa values are predicted based on the electronic effects of the halogen substituents. Bond dissociation energies are approximate values for aryl halides and can vary with substitution.
The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the fluoro-substituent less prone to cleavage under many reaction conditions.[5] This inherent stability can be advantageous when selective reaction at the iodo-position is desired.
Reactivity in Cross-Coupling Reactions: A Comparative Overview
The primary synthetic utility of both this compound and 2,6-dichloro-4-iodoaniline lies in their application as substrates in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile, allowing for selective functionalization at the 4-position while leaving the 2,6-dihalo-substituents intact for subsequent transformations.[5][6]
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[5] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Cl or C-F bonds, which is often the rate-determining step of the catalytic cycle.
Applications in Drug Discovery and Development
Both this compound and 2,6-dichloro-4-iodoaniline are valuable intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. The 2,6-disubstituted aniline motif can serve as a key pharmacophore, with the substituents influencing binding affinity, selectivity, and pharmacokinetic properties.
This compound is a known intermediate in the synthesis of Dabrafenib , a BRAF inhibitor used in the treatment of melanoma.[7][8][9] The difluoro substitution pattern is crucial for its biological activity.
2,6-Dichloro-4-iodoaniline and its analogues are utilized in the synthesis of various kinase inhibitors, including analogues of Sorafenib , a multikinase inhibitor used to treat kidney and liver cancer.[10][11][12] The dichloro-substitution can impart different solubility and metabolic stability profiles compared to the difluoro analogue.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These are general procedures and may require optimization for specific substrates.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid at the 4-position of a 2,6-dihalo-4-iodoaniline.
Materials:
-
2,6-Dihalo-4-iodoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add the 2,6-dihalo-4-iodoaniline, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Representative Sonogashira Coupling
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the 4-position of a 2,6-dihalo-4-iodoaniline.
Materials:
-
2,6-Dihalo-4-iodoaniline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2,6-dihalo-4-iodoaniline, palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
Both this compound and 2,6-dichloro-4-iodoaniline are highly valuable and versatile building blocks in organic synthesis. The choice between them will depend on the specific requirements of the synthetic target.
-
This compound offers greater stability of the ortho-substituents due to the strong C-F bond and its electronic properties are crucial for the activity of certain drugs like Dabrafenib.
-
2,6-Dichloro-4-iodoaniline provides a different steric and electronic profile, which can be beneficial for modulating the properties of other classes of compounds, such as Sorafenib analogues. The C-Cl bonds are also more amenable to subsequent cross-coupling reactions under more forcing conditions compared to C-F bonds, offering a potential avenue for further diversification.
Ultimately, the selection of the optimal reagent will be guided by the desired physicochemical properties of the final product and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.
References
- 1. This compound | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-dichloro-4-iodoaniline [sytracks.com]
- 3. This compound | 141743-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 9. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]
- 10. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Reactivity Analysis of 2,6-Difluoro-4-iodoaniline for Pharmaceutical and Chemical Synthesis
For researchers, scientists, and professionals in drug development, the functionalization of aromatic compounds is a fundamental aspect of modern organic synthesis. Haloanilines are critical building blocks, providing versatile attachment points for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The specific halogen substituent—iodine, bromine, chlorine, or fluorine—dramatically influences the reactivity of the aniline derivative, dictating the necessary reaction conditions and the potential for selective transformations.[1]
This guide presents an objective comparison of the reactivity of 2,6-Difluoro-4-iodoaniline with other haloanilines in key cross-coupling reactions. It provides supporting experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Core Principles of Haloaniline Reactivity
The reactivity of a haloaniline in palladium-catalyzed cross-coupling reactions is principally determined by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] Weaker C-X bonds undergo oxidative addition more readily, resulting in faster overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, which establishes the general reactivity order for haloanilines as:
Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1]
This predictable reactivity hierarchy allows for chemoselective couplings in polyhalogenated systems. A more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent reactions.[1] this compound is a prime example of such a substrate, possessing a highly reactive C-I bond for initial coupling, while the two C-F bonds are generally unreactive in these cross-coupling reactions.[1]
Caption: Reactivity hierarchy of aryl halides in cross-coupling reactions.
Quantitative Reactivity Comparison
The following tables summarize representative data for key cross-coupling reactions, comparing the performance of iodo-, bromo-, and chloroanilines to illustrate the reactivity differences.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The higher reactivity of iodoanilines like this compound allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo- and chloro-substituted counterparts.[1][3]
| Aryl Halide (Ar-X) | Coupling Partner | Catalyst System | Base | Conditions | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O, 80°C, 4h | >95% (expected) |
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Dioxane/H₂O, 100°C, 12h | ~85-90% |
| 4-Chloroaniline | Phenylboronic acid | XPhos Pd G2 (2 mol%) | K₃PO₄ | t-BuOH/H₂O, 110°C, 24h | ~70-80% |
Data compiled and extrapolated from typical conditions reported in[4][5]. Yields are representative and can vary based on specific substrate and precise conditions.
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[6] For challenging substrates, such as electron-deficient haloanilines, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.[7] The reactivity trend remains consistent, with iodoanilines reacting under the mildest conditions.
| Aryl Halide (Ar-X) | Coupling Partner | Catalyst System | Base | Conditions | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOt-Bu | Toluene, 80°C, 6h | >90% (expected) |
| 4-Bromoaniline | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOt-Bu | Toluene, 100°C, 16h | ~80-85% |
| 4-Chloroaniline | Morpholine | RuPhos Pd G3 (2 mol%) | LHMDS | Dioxane, 110°C, 24h | ~75-80% |
Data compiled and extrapolated from typical conditions reported in[7][8]. Yields are representative.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of Dioxane and Water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A general experimental workflow for a cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium pre-catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the anhydrous solvent to the flask, followed by the amine, via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the specified temperature (typically 80-110°C) with vigorous stirring until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Mechanism and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the carbon-iodine bond, which is significantly more susceptible to palladium-catalyzed cross-coupling than carbon-bromine or carbon-chlorine bonds. This high reactivity allows for transformations under mild conditions, often leading to higher yields and shorter reaction times.
The key advantage of this compound lies in its predictable chemoselectivity. The C-I bond can be selectively functionalized in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, while the robust C-F bonds remain intact for potential downstream applications or to modulate the electronic properties of the final molecule. This makes it an ideal substrate for the efficient and modular synthesis of complex aniline derivatives, which are prevalent in pharmaceuticals and advanced materials.[7]
References
In-Depth Analysis of 2,6-Difluoro-4-iodoaniline Derivatives: A Guide to Their Biological Activities
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of novel derivatives based on the 2,6-difluoro-4-iodoaniline scaffold. Aimed at researchers, scientists, and professionals in drug development, this guide summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these promising compounds.
Comparative Analysis of Biological Activity
While research specifically detailing the synthesis and broad biological screening of a wide range of this compound derivatives is not extensively available in the public domain, the foundational molecule is recognized as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of targeted therapies for cancer.[1] The unique substitution pattern of fluorine and iodine atoms is thought to enhance reactivity and biological efficacy.
To provide a comparative framework, this guide will present data from studies on structurally related halogenated anilines and other compounds where the this compound moiety is a likely precursor, alongside data for established alternative compounds. This approach allows for an initial assessment of the potential of this chemical class.
Anticancer Activity
The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The structural motifs derived from this aniline can mimic the hinge-binding region of ATP, leading to the inhibition of kinases crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Selected Kinase Inhibitors
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | EGFR, VEGFR-2 | A549 (Lung Cancer) | Data not available | Vandetanib | Data not available |
| Derivative B | Multiple Kinases | HCT-116 (Colon Cancer) | Data not available | Gefitinib | Data not available |
| Derivative C | ALK, ROS1 | NCI-H2228 (Lung Cancer) | Data not available | Crizotinib | Data not available |
Antimicrobial Activity
Halogenated anilines have demonstrated potential as antimicrobial agents. The presence of fluorine and iodine can enhance the lipophilicity of the molecules, facilitating their penetration through bacterial cell membranes.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3,5-Difluoro-4-iodoaniline | Vibrio parahaemolyticus | 150 | Ciprofloxacin | <1 |
| 3,5-Difluoro-4-iodoaniline | Vibrio harveyi | 150 | Ciprofloxacin | <1 |
| Derivative D | Staphylococcus aureus | Data not available | Vancomycin | 1-2 |
| Derivative E | Escherichia coli | Data not available | Gentamicin | 0.5-2 |
Note: Data for 3,5-difluoro-4-iodoaniline is included as a structurally similar compound. Specific MIC values for a series of this compound derivatives are needed for a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used to evaluate the biological activity of novel chemical entities.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A reaction mixture is prepared containing the kinase, substrate, and buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
IC50 values are calculated from the dose-response curves.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Reagents and Materials : Bacterial culture, Mueller-Hinton broth, test compounds, and 96-well microplates.
-
Procedure :
-
A serial dilution of the test compound is prepared in the microplate wells.
-
A standardized inoculum of the bacteria is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizing Biological and Experimental Frameworks
Graphical representations are essential for illustrating complex biological pathways and experimental designs.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified RTK signaling pathway and the inhibitory action of a potential this compound-based kinase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive studies on a wide array of its derivatives are still emerging, the existing data on related compounds suggest significant potential in anticancer and antimicrobial applications. Further research, including the synthesis of diverse chemical libraries and thorough biological evaluation, is warranted to fully elucidate the structure-activity relationships and identify lead compounds for future drug development. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated anilines is a cornerstone in the synthesis of novel pharmaceuticals and advanced materials. Among these, 2,6-Difluoro-4-iodoaniline presents a unique scaffold, offering opportunities for selective C-N and C-C bond formation. The presence of fluorine atoms can significantly influence the electronic properties and metabolic stability of the resulting molecules, making this substrate particularly interesting for drug discovery programs. This guide provides a comparative overview of the performance of various palladium catalysts in cross-coupling reactions with this compound, supported by available experimental data.
Performance of Palladium Catalysts: A Comparative Analysis
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the choice of catalyst, ligands, base, and solvent. While extensive comparative data for this specific substrate is not widely available in a single source, this guide collates available experimental results to provide a baseline for catalyst selection in Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. For this compound, the following conditions have been reported:
| Catalyst System | Alkyne Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ / CuI | Trimethylsilylacetylene | - | - | - | - | 91.8 | 1.03 |
Table 1: Performance of a Palladium Catalyst in the Sonogashira Coupling of this compound.
Suzuki-Miyaura, Heck, and Buchwald-Hartwig Reactions
Direct, quantitative comparative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of this compound with a range of palladium catalysts is sparse in the reviewed literature. However, general protocols for similar polyhalogenated anilines, such as 4-bromo-2,6-diiodoaniline, can provide valuable starting points for reaction optimization.[1] The differential reactivity of halogens (I > Br > Cl) in palladium-catalyzed reactions is a key principle to consider.[1] For this compound, the iodine atom is the most reactive site for cross-coupling.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and further development. Below are representative protocols for palladium-catalyzed cross-coupling reactions, adapted from literature for substrates similar to this compound.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 mmol), and a ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., toluene, THF, or DMF), a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for a designated time, with progress monitored by TLC or GC-MS.[1]
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF) are added the boronic acid or ester (1.1-1.5 mmol), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 0.01-0.05 mmol). The reaction mixture is degassed with an inert gas for 15-30 minutes and then heated at a specified temperature (typically between 80-120 °C) until the starting material is consumed.[1]
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), a ligand (if applicable, e.g., a phosphine), a base (e.g., triethylamine, NaOAc, or K₂CO₃, 1.5-2.5 mmol), and the alkene (1.2-2.0 mmol) are combined in a suitable solvent (e.g., DMF, NMP, or DMAc). The tube is sealed, and the mixture is heated to a specified temperature (usually 100-140 °C) for the required time.[1]
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with this compound (1.0 mmol), the amine (1.1-1.2 mmol), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.01-0.02 mmol) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., a biarylphosphine), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 mmol). The vessel is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated to a specified temperature (typically 80-110 °C) until the reaction is complete.
Visualizing Reaction Workflows
Understanding the sequence of steps in a chemical synthesis is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate typical experimental workflows for Sonogashira and Suzuki-Miyaura cross-coupling reactions.
Conclusion
The selection of an optimal palladium catalyst system is critical for achieving high efficiency and selectivity in the cross-coupling reactions of this compound. While specific comparative data remains limited, the provided information on a successful Sonogashira coupling and general protocols for related substrates offers a solid foundation for researchers. Further screening of catalysts and optimization of reaction conditions are encouraged to unlock the full synthetic potential of this versatile building block. The experimental workflows and general procedures outlined in this guide are intended to serve as a starting point for developing robust and efficient synthetic routes to novel fluorinated aniline derivatives.
References
A Comparative Analysis of the Crystal Structures of Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structures of mono-fluorinated anilines, focusing on the influence of fluorine substitution on molecular geometry and intermolecular interactions. Understanding these structural nuances is critical for rational drug design and the development of new materials, as the crystalline solid-state properties significantly impact a compound's stability, solubility, and bioavailability. This report synthesizes experimental data for 2-fluoroaniline and 4-fluoroaniline and discusses the implications of fluorine's position on the aniline ring.
Introduction
Fluorine has become a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and small steric footprint. When incorporated into a molecular scaffold such as aniline, fluorine can profoundly alter the molecule's conformation, crystal packing, and non-covalent interactions. This guide delves into the crystallographic data of positional isomers of fluoroaniline to elucidate these structure-property relationships.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for 2-fluoroaniline and 4-fluoroaniline, obtained from single-crystal X-ray diffraction studies. This quantitative data provides a direct comparison of their solid-state structures. As of the latest literature search, a complete single-crystal X-ray structure for 3-fluoroaniline is not publicly available, precluding its inclusion in this direct experimental comparison.
| Parameter | 2-Fluoroaniline | 4-Fluoroaniline |
| CCDC Number | 295526[1] | 295527[2] |
| Molecular Formula | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 10.95(3) | 5.996(2) |
| b (Å) | 5.992(1) | 7.939(2) |
| c (Å) | 8.358(2) | 11.970(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 92.51(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 548.5(2) | 569.1(3) |
| Z | 4 | 4 |
| Density (calculated) | 1.346 Mg/m³ | 1.300 Mg/m³ |
Comparative Analysis of Intermolecular Interactions
The positioning of the fluorine atom on the aniline ring significantly influences the landscape of intermolecular interactions within the crystal lattice. These interactions, primarily hydrogen bonds and other weak contacts, dictate the overall packing efficiency and stability of the crystalline form.
In the crystal structure of 2-fluoroaniline , the primary intermolecular interactions are N-H···N hydrogen bonds, forming chains of molecules. Additionally, weaker C-H···F interactions are observed, which contribute to the three-dimensional packing. The ortho-position of the fluorine atom allows for potential intramolecular hydrogen bonding between the fluorine and an amino proton, which can influence the conformation of the amino group.
For 4-fluoroaniline , the crystal packing is also dominated by N-H···N hydrogen bonds, creating a robust network. The para-position of the fluorine atom makes it a more accessible hydrogen bond acceptor for adjacent molecules, leading to the formation of N-H···F interactions. These interactions, along with π-π stacking of the aromatic rings, contribute to a densely packed structure.
The absence of experimental data for 3-fluoroaniline prevents a direct comparison of its hydrogen bonding network. However, theoretical studies suggest that it would also exhibit a combination of N-H···N and C-H···F interactions, with the meta-position of the fluorine atom influencing the directionality and strength of these bonds in a distinct manner from the ortho and para isomers.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.
Crystal Growth
Single crystals of sufficient quality for X-ray diffraction are typically grown via slow evaporation of a saturated solution. For fluorinated anilines, which are often liquids at room temperature, crystallization can be induced by dissolving the compound in a suitable organic solvent (e.g., ethanol, hexane) and allowing the solvent to evaporate slowly in a controlled environment. For low-melting solids, in situ cryo-crystallization is another effective technique.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Concepts
Logical Flow of Comparative Crystallographic Analysis
Caption: Workflow for comparative crystallographic analysis of fluorinated anilines.
Key Intermolecular Interactions in Fluorinated Anilines
Caption: Key intermolecular forces governing the crystal packing of fluorinated anilines.
Conclusion
The comparative analysis of the crystal structures of 2-fluoroaniline and 4-fluoroaniline reveals the profound impact of the fluorine substituent's position on the resulting solid-state architecture. The variations in crystal system, space group, and unit cell dimensions are a direct consequence of the different interplay of intermolecular forces, including N-H···N, C-H···F, and N-H···F hydrogen bonds, as well as π-π stacking interactions. While the lack of experimental data for 3-fluoroaniline currently limits a complete isomeric comparison, this guide underscores the importance of obtaining such data to fully comprehend the structure-property relationships in this important class of compounds. The presented data and experimental protocols serve as a valuable resource for researchers in drug development and materials science, aiding in the prediction and design of molecules with desired solid-state properties.
References
Assessing Metabolic Stability of Novel Compounds Derived from 2,6-Difluoro-4-iodoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential as a therapeutic agent. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a drug candidate's progression to clinical trials. This guide provides a comparative assessment of the metabolic stability of hypothetical compounds derived from the versatile building block, 2,6-Difluoro-4-iodoaniline.
Anilines and their derivatives are prevalent scaffolds in medicinal chemistry, but they are often associated with metabolic liabilities. The introduction of fluorine atoms into a molecule is a common strategy to enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. The specific substitution pattern of fluorine, however, can significantly influence the metabolic fate of a compound. This guide explores these structure-activity relationships in the context of derivatives of this compound, offering insights for the rational design of more stable and efficacious drug candidates.
Comparative Metabolic Stability Data
Due to the limited availability of public data on the metabolic stability of specific compounds derived from this compound, the following table presents a representative comparison of hypothetical derivatives. This data is synthesized based on established trends for structurally similar anilines and fluoroanilines, where metabolic stability is assessed using human liver microsomes. The key parameters presented are in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's susceptibility to metabolism.
| Compound ID | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DFI-Parent | This compound | 45 | 15.4 |
| DFI-Kinase-1 | (Hypothetical Kinase Inhibitor Core) | 25 | 27.7 |
| DFI-Kinase-2 | (Alternative Heterocyclic Core) | 65 | 10.7 |
| Comparator-1 | 4-Iodoaniline | 15 | 46.2 |
| Comparator-2 | 2,6-Difluoroaniline | 55 | 12.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to reflect general trends in the metabolic stability of substituted anilines and should not be considered as experimentally verified results for specific molecules.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following provides a detailed methodology for a standard in vitro liver microsomal stability assay, a widely used method to evaluate the metabolic fate of new chemical entities.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized drug like warfarin)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in buffer.
-
Prepare the liver microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Immediately add the test and control compounds to their respective wells.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical metabolic stability assessment and its implications, the following diagrams are provided.
Caption: Workflow for assessing the metabolic stability of a new compound.
Caption: Simplified signaling pathway of drug metabolism by Cytochrome P450 enzymes.
The Kinetics of 2,6-Difluoro-4-iodoaniline in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2,6-difluoro-4-iodoaniline stands as a versatile building block, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The presence of ortho-difluoro substituents and a para-iodo group imparts unique electronic and steric properties that significantly influence its reactivity in cross-coupling reactions. This guide provides a comparative analysis of the kinetic profile of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of direct kinetic studies on this specific molecule, this comparison is built upon established principles of physical organic chemistry and kinetic data from structurally analogous compounds.
Comparative Kinetic Performance
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is often rate-determining. The general reactivity trend for halogens is I > Br > Cl > F.[1][2] Consequently, the C-I bond in this compound is the primary site of reactivity. The electron-withdrawing nature of the two fluorine atoms is anticipated to increase the electrophilicity of the aryl ring, potentially accelerating the oxidative addition of the palladium catalyst. However, the steric hindrance imposed by the ortho-fluoro groups can counteract this electronic effect by impeding the approach of the bulky catalyst.
For a baseline comparison, we will consider the kinetic behavior of 4-iodoaniline, a structurally simpler analogue.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 4-Iodoaniline | This compound | Rationale for Prediction |
| Relative Rate | Baseline | Potentially Slower | The activating effect of the ortho-fluoro groups may be outweighed by their steric hindrance, which can hinder the approach of the palladium catalyst and the subsequent transmetalation step. |
| Optimal Catalyst | Standard Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃ | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are likely required to overcome steric hindrance and promote efficient reductive elimination.[3] | |
| Side Reactions | Homocoupling of boronic acid, protodeboronation. | Similar to 4-iodoaniline, but the electron-deficient nature of the ring may make it more susceptible to competitive amination reactions if the aniline nitrogen is not protected. |
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | 4-Iodoaniline (as aryl halide) | This compound (as aryl halide) | Rationale for Prediction |
| Relative Rate | Baseline | Potentially Faster | The electron-withdrawing fluorine atoms can accelerate the reductive elimination step, which is often rate-limiting in Buchwald-Hartwig amination. |
| Optimal Catalyst | Buchwald or Hartwig ligands (e.g., Xantphos, BINAP).[1] | Sterically demanding biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are expected to be highly effective for coupling with this hindered substrate.[3] | |
| Challenges | Catalyst inhibition by the aniline substrate. | The steric bulk around the iodine may necessitate higher catalyst loadings or more forcing reaction conditions. The aniline moiety itself can act as a ligand, potentially complicating the catalytic cycle. |
Table 3: Predicted Comparative Performance in Sonogashira Coupling
| Parameter | 4-Iodoaniline | This compound | Rationale for Prediction |
| Relative Rate | Baseline | Likely Slower | The steric hindrance from the ortho-fluoro groups can significantly impede the approach of the copper acetylide for transmetalation to the palladium center. |
| Optimal Catalyst | Standard Pd(PPh₃)₂Cl₂/CuI.[1] | A copper-free protocol or the use of ligands that can facilitate the transmetalation step, such as N-heterocyclic carbenes (NHCs), may be beneficial.[4][5] | |
| Yield & Purity | Generally high yields. | May be prone to lower yields and the formation of homocoupled alkyne (Glaser coupling) byproducts, especially under prolonged reaction times or higher temperatures. |
Experimental Protocols for Kinetic Studies
To validate the predicted kinetic behavior, the following experimental protocols can be employed. These are designed to monitor reaction progress over time, allowing for the determination of reaction rates and kinetic parameters.
General Protocol for Kinetic Analysis
-
Reaction Setup: Assemble a reaction vessel (e.g., a Schlenk tube or a multi-well reactor) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: Prepare stock solutions of the aryl halide (this compound or 4-iodoaniline), the coupling partner (boronic acid, amine, or alkyne), the palladium catalyst/precatalyst, ligand, and an internal standard in the chosen degassed solvent.
-
Reaction Initiation: Charge the reaction vessel with the aryl halide, coupling partner, and internal standard. Add the base and solvent. Allow the mixture to equilibrate at the desired reaction temperature. Initiate the reaction by adding the palladium catalyst/ligand solution.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of the starting material, product, and internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Protocol 1: Suzuki-Miyaura Coupling Kinetic Study
-
Aryl Halide: this compound (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 mmol)
-
Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Base: K₃PO₄ (2.0 mmol)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Internal Standard: Dodecane
-
Temperature: 80 °C
Protocol 2: Buchwald-Hartwig Amination Kinetic Study
-
Aryl Halide: this compound (1.0 mmol)
-
Coupling Partner: Morpholine (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.03 mmol, 3 mol%)
-
Base: NaOtBu (1.4 mmol)
-
Solvent: Toluene (5 mL)
-
Internal Standard: Biphenyl
-
Temperature: 100 °C
Protocol 3: Sonogashira Coupling Kinetic Study
-
Aryl Halide: this compound (1.0 mmol)
-
Coupling Partner: Phenylacetylene (1.2 mmol)
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%)
-
Base: Triethylamine (2.0 mmol)
-
Solvent: THF (5 mL)
-
Internal Standard: Naphthalene
-
Temperature: 50 °C
Visualizing Reaction Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for a kinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
Battle of the Scaffolds: A Comparative Guide to the Efficacy of Kinase Inhibitors Synthesized from Different Anilines
For Immediate Publication
Shanghai, China – December 25, 2025 – In the rapidly evolving landscape of targeted cancer therapy, the aniline scaffold has proven to be a cornerstone in the design of potent kinase inhibitors. This guide provides a comprehensive and objective comparison of the efficacy of kinase inhibitors synthesized from different aniline-based heterocyclic scaffolds, primarily focusing on the widely explored anilino-quinazolines and anilino-pyrimidines. This document is intended for researchers, scientists, and drug development professionals, offering a synopsis of quantitative data, detailed experimental methodologies, and visual representations of key cellular processes.
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers by targeting specific signaling pathways that drive tumor growth and proliferation. The versatility of the aniline moiety has allowed medicinal chemists to create a diverse array of inhibitors with varying potency and selectivity. This guide delves into a head-to-head comparison of these inhibitors, supported by preclinical data, to aid in the rational design and selection of next-generation cancer therapeutics.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected kinase inhibitors derived from different aniline scaffolds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy, particularly against mutant forms of EGFR, when compared to the first-generation quinazoline-based inhibitors, erlotinib and gefitinib.[1][2] This is especially evident in non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1]
| Parameter | Osimertinib (Anilino-pyrimidine) | Erlotinib (Anilino-quinazoline) | Gefitinib (Anilino-quinazoline) |
| Biochemical IC50 (EGFR WT) | ~15 nM[2] | ~2 nM[2] | ~0.41 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM[2] | ~2 nM[2] | - |
| Biochemical IC50 (EGFR T790M) | ~1 nM[2] | ~200 nM[2] | >4000 nM[1] |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM[2] | ~5 nM[2] | ~10-20 nM[1] |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM[2] | >5000 nM[2] | ~15-25 nM[1] |
Data compiled from multiple sources. Actual values may vary between experiments.[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, is compared here with Sorafenib, another multi-kinase inhibitor, both targeting VEGFR-2, a key mediator of angiogenesis.
| Parameter | Pazopanib (Anilino-pyrimidine) | Sorafenib |
| Biochemical IC50 (VEGFR-1) | 10 nM[3] | - |
| Biochemical IC50 (VEGFR-2) | 30 nM[3] | 90 nM[3] |
| Biochemical IC50 (VEGFR-3) | 47 nM[3] | 20 nM[3] |
| Biochemical IC50 (PDGFR-β) | 84 nM[3] | 57 nM[3] |
| Biochemical IC50 (c-Kit) | 74 nM[3] | 68 nM[3] |
Cyclin-Dependent Kinase (CDK) Inhibitors
A variety of aniline-based scaffolds have been explored as CDK inhibitors. The following table provides a glimpse into the diversity of these inhibitors and their targets.
| Inhibitor | Aniline Scaffold | Target CDK | Biochemical IC50 |
| (R)-roscovitine | Purine | CDK2 | 0.1 µM[4] |
| AT7519 | Pyrazole | CDK2 | 44 nM[4] |
| SNS-032 | Thiazole | CDK9 | 4 nM[5] |
| Compound 73 | Purine | CDK2 | 44 nM[6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
Test compound (solubilized in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase enzyme and substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizing the Science
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based kinase inhibitors.
Caption: General experimental workflow for the development of aniline-based kinase inhibitors.
Conclusion
The comparative analysis presented in this guide highlights the nuances in the efficacy of kinase inhibitors derived from different aniline-based scaffolds. While anilino-quinazolines laid the foundation for potent EGFR inhibitors, the anilino-pyrimidine scaffold has demonstrated superiority in overcoming acquired resistance, as exemplified by osimertinib. The choice of the aniline substituent and the heterocyclic core plays a critical role in determining the potency, selectivity, and ultimately the clinical utility of these targeted therapies. The provided experimental protocols and workflow diagrams serve as a practical resource for the continued development of novel and more effective kinase inhibitors for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Halogen-Halogen Interactions: A Comparative Analysis of 2,6-Difluoro-4-iodoaniline Crystals
For researchers, scientists, and professionals in drug development, understanding the nuanced world of intermolecular forces is paramount. Among these, halogen-halogen interactions play a critical role in determining the crystal packing of molecules, which in turn influences properties such as solubility and bioavailability. This guide provides a comparative analysis of halogen-halogen interactions in 2,6-difluoro-4-iodoaniline crystals, offering insights through available experimental data from related structures and a clear outline of the requisite experimental protocols.
While the specific crystallographic data for this compound is not publicly available, a comprehensive analysis can be constructed by comparing it with structurally similar halogenated anilines. The introduction of fluorine atoms at the ortho positions and an iodine atom at the para position creates a unique electronic environment that significantly influences the nature and strength of halogen bonds.
Comparative Analysis of Intermolecular Interactions
The crystal packing of halogenated anilines is a delicate balance of various non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds. The presence and orientation of different halogens can lead to distinct supramolecular assemblies.
A study of 4-chloro-2-iodoaniline revealed a notable Cl⋯I contact of 3.7850 (16) Å.[1][2][3] This interaction, along with N—H⋯N hydrogen bonding, dictates the crystal lattice. In contrast, the crystal structure of 2-chloro-4-iodoaniline is stabilized by weak N—H⋯N, N—H⋯I, and N—H⋯Cl interactions, with no significant I⋯I contacts observed. This underscores the profound impact of the halogen substitution pattern on the resulting intermolecular forces.
For this compound, it is anticipated that I⋯F, I⋯I, and potentially I⋯N halogen bonds, alongside N—H⋯F or N—H⋯N hydrogen bonds, will be the primary directing forces in its crystal packing. The highly electronegative fluorine atoms can withdraw electron density, enhancing the σ-hole on the iodine atom and promoting stronger halogen bonding.
Below is a comparative table summarizing key intermolecular interaction data from related halogenated aniline crystal structures.
| Compound | Halogen-Halogen Interaction Type | Distance (Å) | Other Key Interactions |
| 4-chloro-2-iodoaniline | Cl⋯I | 3.7850 (16) | N—H⋯N hydrogen bonds, π-stacking |
| 2-chloro-4-iodoaniline | - | - | N—H⋯N, N—H⋯I, N—H⋯Cl weak interactions |
| This compound | I⋯F, I⋯I (Predicted) | Not Available | N—H⋯F/N hydrogen bonds (Predicted) |
Experimental Protocols
To experimentally determine and analyze the halogen-halogen interactions in this compound crystals, a systematic approach involving synthesis, crystallization, and structural analysis is required.
Synthesis of this compound
A plausible synthetic route to this compound involves the direct iodination of 2,6-difluoroaniline.
Materials:
-
2,6-difluoroaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,6-difluoroaniline in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate to the flask.
-
While stirring vigorously, add solid iodine portion-wise to the biphasic mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is crucial for accurate structural analysis.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane).
-
Slowly evaporate the solvent at room temperature.
-
Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer head.
Single-Crystal X-ray Diffraction Analysis
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
Procedure:
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and intermolecular distances.
-
Analyze the refined structure to identify and quantify halogen-halogen interactions and other non-covalent contacts.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow from the synthesis of the target compound to the comparative analysis of its halogen-halogen interactions.
Caption: Workflow from synthesis to comparative analysis.
Conclusion
The analysis of halogen-halogen interactions in this compound crystals, though currently limited by the absence of direct experimental data, can be effectively approached through a comparative methodology. By examining the crystal structures of analogous compounds, researchers can predict and understand the likely intermolecular forces at play. The detailed experimental protocols provided herein offer a clear pathway for obtaining the necessary empirical data. Such studies are fundamental for the rational design of crystalline materials with desired physicochemical properties, a cornerstone of modern drug development and materials science.
References
Safety Operating Guide
Safe Disposal of 2,6-Difluoro-4-iodoaniline: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper handling and disposal of 2,6-Difluoro-4-iodoaniline, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂IN | PubChem[1] |
| Molecular Weight | 255.00 g/mol | PubChem[1] |
| Appearance | White to light yellow to light orange powder/crystal | LookChem[2] |
| Melting Point | 77-79 °C | LookChem[2] |
| Boiling Point | 223.0 °C at 760 mmHg | LookChem[2] |
| Flash Point | 88.7 °C | LookChem[2] |
| Density | 2.087 g/cm³ | LookChem[2] |
II. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data:
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if there is a risk of dust or aerosol formation.
All handling of this compound should be conducted in a well-ventilated laboratory hood.
III. Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal company. The standard procedure for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
Operational Disposal Plan:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the chemical name.
-
-
Interim Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and transportation.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.
-
Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
IV. Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. Due to its hazardous nature, attempting to neutralize this compound without a validated protocol is strongly discouraged. The most reliable and safest disposal method remains professional incineration.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Difluoro-4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,6-Difluoro-4-iodoaniline (CAS No: 141743-49-9). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory.
Hazard Overview & Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin and serious eye irritation.[1] It may also be harmful if swallowed, in contact with skin, or inhaled. Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for splash-prone operations. | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | Gloves: Viton®, Polyvinyl Alcohol (PVA), or multi-layered laminates (e.g., Norfoil®/SilverShield®) are recommended for extended contact due to the presence of aromatic and halogenated groups. For incidental contact only, heavy-duty nitrile gloves (minimum 5-mil thickness) may be used, but must be replaced immediately upon contamination. Standard nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and are not recommended for direct handling.[2][3][4] Lab Coat: A standard, fully-buttoned laboratory coat is required. Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory. | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially for operations that may generate dust or aerosols. All respiratory protection must be used in conjunction with a properly functioning chemical fume hood and as part of a comprehensive respiratory protection program. | To prevent inhalation of dust or vapors. |
Note: While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for aniline, a related compound, is 2 ppm (7.6 mg/m³) as a Time-Weighted Average (TWA) according to ACGIH.[5] This indicates a need for stringent control of airborne concentrations.
Operational Workflow for Safe Handling
Proper handling procedures are critical to prevent exposure and contamination. The following workflow outlines the essential steps for working with this compound.
Experimental Protocol Details:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure all required PPE is available and in good condition. Don all appropriate PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor) and prepare the work surface with absorbent, disposable liners.
-
-
Handling:
-
All manipulations of solid this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Use spark-proof tools and equipment.
-
Keep containers tightly sealed when not in immediate use to prevent the release of dust or vapors.
-
-
Post-Handling:
-
Upon completion of work, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Remove contaminated PPE by carefully peeling off gloves and lab coats to avoid contact with the outer surfaces. Dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Disposal Plans
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
-
The storage area should be clearly labeled and secured.
Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weigh papers, absorbent pads), must be treated as hazardous waste.
-
Collect solid waste in a designated, clearly labeled, and sealed container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Halogenated organic waste streams are often required.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. safety.caltech.edu [safety.caltech.edu]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 6. chemistry.osu.edu [chemistry.osu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
